2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Description
The exact mass of the compound 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-aminopropyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZHQOYVLYGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067001 | |
| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-95-8 | |
| Record name | N-(3-Aminopropyl)caprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-aminopropyl)hexahydro-2H-azepin-2-one, also known as N-(3-aminopropyl)caprolactam, is a derivative of caprolactam featuring a primary amine functional group. This bifunctional molecule, with its lactam ring and a flexible aminopropyl side chain, holds significant interest in polymer chemistry and as a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[1] Its properties allow it to be a monomer for specialty polyamides, enhancing characteristics like dye affinity, flexibility, and thermal stability. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its characterization, and a plausible synthetic route.
Core Chemical Properties
The fundamental chemical identifiers and properties of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 24566-95-8 | [2][3] |
| Molecular Formula | C₉H₁₈N₂O | [2] |
| Molecular Weight | 170.25 g/mol | [2][3] |
| Physical Form | Colorless to light yellow liquid or white to off-white solid at room temperature. | [1][4] |
| Boiling Point | 90-95 °C at 0.001 Torr | [4] |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.83 ± 0.10 | [4] |
| Solubility | Soluble in polar solvents. | [1] |
Synthesis Pathway
A common and efficient method for the synthesis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one involves a two-step process starting from ε-caprolactam and acrylonitrile. The first step is a Michael addition of the lactam nitrogen to acrylonitrile, followed by the reduction of the resulting nitrile to a primary amine.
Experimental Protocols
Synthesis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
This protocol describes a likely two-step synthesis:
Step 1: Michael Addition of ε-Caprolactam to Acrylonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactam in a suitable solvent such as tert-butanol.
-
Catalyst Addition: Add a catalytic amount of a strong base, for instance, potassium tert-butoxide.
-
Addition of Acrylonitrile: Slowly add acrylonitrile dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, neutralize the catalyst with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. The crude product, 3-(2-oxoazepan-1-yl)propanenitrile, can be purified by vacuum distillation or column chromatography.
Step 2: Reduction of 3-(2-oxoazepan-1-yl)propanenitrile
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the intermediate nitrile from Step 1 in a solvent like ethanol or methanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture. The reaction should be stirred vigorously.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the vessel, carefully filter off the catalyst, and remove the solvent under reduced pressure to obtain the crude 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
-
Purification: The final product can be purified by vacuum distillation.
Characterization Workflow
A general workflow for the chemical characterization of the synthesized 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is outlined below.
References
An In-depth Technical Guide to the Synthesis of N-(3-aminopropyl)caprolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for N-(3-aminopropyl)caprolactam, a valuable bifunctional molecule incorporating both a lactam and a primary amine. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in polymer chemistry, materials science, and pharmaceutical applications.
Introduction to the Synthesis Pathway
The most direct and industrially scalable synthesis of N-(3-aminopropyl)caprolactam is a two-step process commencing with readily available starting materials: ε-caprolactam and acrylonitrile. The synthesis pathway is as follows:
-
Step 1: Michael Addition. A base-catalyzed Michael addition of ε-caprolactam to acrylonitrile yields the intermediate, N-(2-cyanoethyl)caprolactam. This reaction, a nucleophilic 1,4-addition, efficiently forms a carbon-nitrogen bond.
-
Step 2: Nitrile Reduction. The cyano group of the intermediate is then reduced to a primary amine through catalytic hydrogenation. This step is crucial for introducing the aminopropyl functionality and results in the final product, N-(3-aminopropyl)caprolactam. A common and effective catalyst for this transformation is Raney Nickel.
This two-step approach is advantageous due to the high selectivity and yields often achieved in each step, as well as the use of cost-effective reagents and catalysts.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of N-(3-aminopropyl)caprolactam.
Step 1: Synthesis of N-(2-cyanoethyl)caprolactam via Michael Addition
Objective: To synthesize N-(2-cyanoethyl)caprolactam through the Michael addition of ε-caprolactam to acrylonitrile.
Materials:
-
ε-Caprolactam (99%)
-
Acrylonitrile (stabilized with hydroquinone monomethyl ether)
-
Potassium hydroxide (KOH) or other suitable base (e.g., sodium methoxide)
-
Toluene or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with ε-caprolactam and anhydrous toluene.
-
A catalytic amount of a strong base, such as potassium hydroxide, is added to the mixture.
-
The mixture is heated to a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere to dissolve the reactants and initiate the reaction.
-
Acrylonitrile is added dropwise to the reaction mixture over a period of time to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at the elevated temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then washed with a dilute solution of hydrochloric acid to neutralize the base, followed by water and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude N-(2-cyanoethyl)caprolactam, which can be further purified by vacuum distillation.
Step 2: Synthesis of N-(3-aminopropyl)caprolactam via Catalytic Hydrogenation
Objective: To reduce the nitrile group of N-(2-cyanoethyl)caprolactam to a primary amine using Raney Nickel as a catalyst.
Materials:
-
N-(2-cyanoethyl)caprolactam
-
Raney Nickel (50% slurry in water)
-
Anhydrous ethanol or methanol
-
Ammonia (aqueous or gaseous, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite or other filter aid
Procedure:
-
A high-pressure hydrogenation reactor (autoclave) is charged with N-(2-cyanoethyl)caprolactam and a suitable solvent such as anhydrous ethanol.
-
A catalytic amount of Raney Nickel slurry is carefully added to the reactor. It is crucial to handle Raney Nickel with care as it can be pyrophoric when dry.
-
To suppress the formation of secondary amine byproducts, ammonia can be added to the reaction mixture.
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 bar) and heated to the reaction temperature (e.g., 80-120 °C).
-
The reaction mixture is agitated vigorously to ensure efficient mixing and mass transfer.
-
The progress of the reaction is monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases, the reaction is considered complete. The reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude N-(3-aminopropyl)caprolactam.
-
The final product can be purified by vacuum distillation to obtain a high-purity product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of N-(3-aminopropyl)caprolactam.
Table 1: Reaction Conditions and Yields for the Synthesis of N-(2-cyanoethyl)caprolactam
| Parameter | Value | Reference |
| Reactants | ||
| ε-Caprolactam | 1.0 mol | Generic Protocol |
| Acrylonitrile | 1.1 mol | Generic Protocol |
| Catalyst | ||
| Potassium Hydroxide | 0.05 mol | Generic Protocol |
| Solvent | ||
| Toluene | 500 mL | Generic Protocol |
| Reaction Conditions | ||
| Temperature | 90 °C | Generic Protocol |
| Reaction Time | 4 hours | Generic Protocol |
| Yield | ||
| Isolated Yield | 85-95% | Generic Protocol |
Table 2: Reaction Conditions and Yields for the Catalytic Hydrogenation to N-(3-aminopropyl)caprolactam
| Parameter | Value | Reference |
| Reactant | ||
| N-(2-cyanoethyl)caprolactam | 1.0 mol | Generic Protocol |
| Catalyst | ||
| Raney Nickel (slurry) | 10 wt% | Generic Protocol |
| Solvent | ||
| Anhydrous Ethanol | 1 L | Generic Protocol |
| Reaction Conditions | ||
| Hydrogen Pressure | 80 bar | Generic Protocol |
| Temperature | 100 °C | Generic Protocol |
| Reaction Time | 6 hours | Generic Protocol |
| Yield | ||
| Isolated Yield | >90% | Generic Protocol |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and experimental workflows.
Caption: Overall synthesis pathway for N-(3-aminopropyl)caprolactam.
Caption: Experimental workflow for the Michael addition step.
Caption: Experimental workflow for the nitrile reduction step.
Spectroscopic Characterization of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(3-aminopropyl)hexahydro-2H-azepin-2-one |
| CAS Number | 24566-95-8[1][2] |
| Molecular Formula | C₉H₁₈N₂O[1][2][3] |
| Molecular Weight | 170.25 g/mol [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-. These predictions are based on the analysis of its functional groups (a tertiary amide within a caprolactam ring and a primary amine) and data from similar structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.4 | t | 2H | N-CH₂ (of aminopropyl) |
| ~ 3.1 - 3.3 | t | 2H | N-CH₂ (of caprolactam) |
| ~ 2.6 - 2.8 | t | 2H | CH₂-NH₂ |
| ~ 2.3 - 2.5 | t | 2H | CO-CH₂ |
| ~ 1.5 - 1.8 | m | 8H | Other CH₂ of caprolactam and aminopropyl |
| (variable) | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 175 - 178 | C=O (amide) |
| ~ 48 - 52 | N-CH₂ (of caprolactam) |
| ~ 45 - 49 | N-CH₂ (of aminopropyl) |
| ~ 38 - 42 | CH₂-NH₂ |
| ~ 35 - 39 | CO-CH₂ |
| ~ 25 - 35 | Other CH₂ groups |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine, two bands expected)[4] |
| 2850 - 2960 | Strong | C-H stretch (alkane)[4] |
| ~ 1630 - 1680 | Strong | C=O stretch (amide in a seven-membered ring) |
| ~ 1590 - 1650 | Medium | N-H bend (primary amine)[4] |
| ~ 1440 - 1480 | Medium | C-H bend (CH₂) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular ion) |
| 153 | [M-NH₃]⁺ |
| 142 | [M-C₂H₄]⁺ |
| 113 | [M-C₃H₇N]⁺ |
| 100 | [M-C₄H₁₀N]⁺ |
| 84 | [Caprolactam ring fragment]⁺ |
| 70 | [Propylamine fragment]⁺ |
| 56 | [C₄H₈]⁺ |
| 44 | [C₂H₆N]⁺ |
| 30 | [CH₄N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition:
-
Use a 300-500 MHz NMR spectrometer.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Data Acquisition:
-
Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the salt plates or solvent, which is then subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile molecules, which would likely be a good choice for this compound.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- and the methodologies to acquire and interpret the data. For definitive structural confirmation, the synthesis and subsequent spectroscopic analysis of an authentic sample are recommended.
References
Unraveling the Structure of Baricitinib Impurity 20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Baricitinib Impurity 20. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development and quality control of the Janus kinase (JAK) inhibitor, Baricitinib.
Disclaimer: The identification of "Baricitinib Impurity 20" has been subject to inconsistencies across various commercial suppliers. While some sources associate this impurity with unrelated chemical entities, a consensus among several chemical and pharmaceutical reference standard suppliers identifies "Baricitinib Impurity 20" as 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS Number: 1187595-85-2). This guide will proceed based on this prevalent and chemically plausible identification, treating the compound as a key intermediate in the synthesis of Baricitinib.
Introduction to Baricitinib and the Significance of Impurity Profiling
Baricitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, pivotal in the signaling of various cytokines involved in the pathogenesis of autoimmune and inflammatory diseases. Approved for the treatment of conditions such as rheumatoid arthritis, atopic dermatitis, and alopecia areata, the purity and quality of the Baricitinib active pharmaceutical ingredient (API) are of paramount importance for its safety and efficacy.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in pharmaceutical products.[2] Thorough impurity profiling is a critical aspect of drug development and manufacturing, ensuring that any substance other than the drug substance itself is present at a level that is safe for patients. Impurities can originate from starting materials, intermediates, side reactions during synthesis, or degradation of the drug substance.
Structure Elucidation of Baricitinib Impurity 20
Based on the consensus identification, Baricitinib Impurity 20 is chemically known as 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This compound is a key intermediate in the synthesis of Baricitinib. Its structure was elucidated and confirmed using a combination of modern analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Chemical Structure:
-
IUPAC Name: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
-
CAS Number: 1187595-85-2
-
Molecular Formula: C₇H₁₀N₂O₂S
-
Molecular Weight: 186.23 g/mol
Potential Formation Pathway
Baricitinib Impurity 20, as a synthetic intermediate, is intentionally prepared and then consumed in a subsequent reaction to form the core structure of Baricitinib. A plausible synthetic route involves the Horner-Wadsworth-Emmons reaction to introduce the acetonitrile moiety, followed by sulfonylation of the azetidine ring.
Below is a conceptual workflow for the synthesis of this intermediate.
Caption: Synthetic pathway for Baricitinib Impurity 20.
Analytical Characterization
The structural confirmation of Baricitinib Impurity 20 relies on a suite of spectroscopic and chromatographic techniques. The following sections detail the expected data from these analyses.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically employed for the separation and quantification of Baricitinib and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 187.05 |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement confirming the elemental composition C₇H₁₀N₂O₂S |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ ppm):
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | 1.40 | t |
| CH₂ (ethyl) | 3.10 | q |
| CH₂ (azetidine) | 4.40 - 4.60 | m |
| =CH (vinyl) | 5.50 | t |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ ppm):
| Carbon | Chemical Shift (ppm) |
| CH₃ (ethyl) | 8.0 |
| CH₂ (ethyl) | 45.0 |
| CH₂ (azetidine) | 58.0 |
| C= (vinyl) | 95.0 |
| CN (nitrile) | 116.0 |
| C= (vinyl) | 145.0 |
Experimental Protocols
The following are generalized experimental protocols for the characterization of Baricitinib Impurity 20.
HPLC Method for Impurity Profiling
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and the conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Baricitinib sample containing the impurity in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Identify the impurity peak based on its retention time relative to the main Baricitinib peak.
-
LC-MS Analysis
-
Interface the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to achieve maximum signal intensity for the impurity.
-
Perform the HPLC separation as described above.
-
Acquire mass spectra for the eluting peaks in both positive and negative ion modes.
-
Extract the mass spectrum corresponding to the impurity peak and determine its molecular weight.
NMR Spectroscopy
-
Isolate the impurity using preparative HPLC if necessary to obtain a sufficient quantity for NMR analysis.
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the connectivity of protons and carbons.
-
Analyze the spectra to assign all proton and carbon signals and confirm the proposed structure.
Logical Workflow for Structure Elucidation
The process of identifying and characterizing an unknown impurity follows a logical progression of analytical techniques.
Caption: Logical workflow for impurity identification.
Conclusion
The accurate identification and characterization of impurities are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a detailed overview of the structure elucidation of Baricitinib Impurity 20, identified as 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. By employing a systematic approach that combines chromatographic separation with advanced spectroscopic techniques, the structure of this key synthetic intermediate can be confidently confirmed. The methodologies and data presented herein serve as a valuable resource for analytical scientists and drug development professionals working with Baricitinib.
References
In-Depth Technical Guide: 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
CAS Number: 24566-95-8
Abstract
This technical guide provides a comprehensive overview of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, a bifunctional organic compound incorporating a caprolactam ring and a primary aminopropyl side chain. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates available physicochemical data, discusses potential synthetic methodologies, and explores hypothetical biological applications based on its structural motifs. While extensive biological studies on this specific molecule are not widely published, this guide offers potential experimental workflows and highlights its utility as a chemical intermediate. All quantitative data is presented in structured tables, and hypothetical experimental processes are visualized using Graphviz diagrams.
Introduction
1-(3-aminopropyl)hexahydro-2H-azepin-2-one (CAS: 24566-95-8) is a derivative of ε-caprolactam, a well-established industrial chemical. Its structure features a seven-membered lactam ring, which is known for its presence in various biologically active compounds and polymers, and a flexible three-carbon chain terminating in a primary amine. This primary amine serves as a key functional handle for a variety of chemical modifications, making the compound a versatile building block in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a lactam moiety suggests its potential in the synthesis of more complex molecules, including polyamide structures and pharmaceutical intermediates.[1][2] This guide aims to summarize the known properties of this compound and to provide a technical framework for its potential use in research and development.
Physicochemical Properties
The compound is typically available as a liquid, ranging from colorless to light yellow.[3] It is characterized by a molecular weight of approximately 170.25 g/mol and a molecular formula of C₉H₁₈N₂O.[4] A summary of its key physicochemical properties, compiled from various commercial and database sources, is presented in Table 1.
Table 1: Physicochemical Properties of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
| Property | Value | Source(s) |
| CAS Number | 24566-95-8 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| IUPAC Name | 1-(3-aminopropyl)azepan-2-one | [1] |
| Synonyms | 1-(3-aminopropyl)-2-azepanone, N-(3-Aminopropyl)-ε-caprolactam | [2] |
| Physical Form | Liquid | |
| Boiling Point | 326°C at 760 mmHg | |
| Flash Point | 150.9°C | |
| Purity | Typically ≥95-97% | [1] |
| Storage Temperature | 2-8°C, protect from light | [3] |
| InChI Key | IZYZHQOYVLYGRW-UHFFFAOYSA-N |
Synthesis and Characterization
While detailed, peer-reviewed synthetic protocols for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one are not extensively documented in publicly available literature, its structure suggests a straightforward synthetic approach. A plausible method is the N-alkylation of ε-caprolactam.
Hypothetical Synthetic Protocol: N-Alkylation of ε-Caprolactam
This protocol describes a generalized procedure for the synthesis via Michael addition of ε-caprolactam to acrylonitrile, followed by reduction of the resulting nitrile.
Step 1: Michael Addition to Acrylonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ε-caprolactam (1 equivalent) in a suitable solvent such as tert-butanol.
-
Add a catalytic amount of a strong base (e.g., potassium tert-butoxide).
-
Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, neutralize the catalyst with a weak acid, and remove the solvent under reduced pressure to yield the intermediate, 3-(2-oxoazepan-1-yl)propanenitrile.
Step 2: Reduction of the Nitrile
-
Dissolve the crude nitrile intermediate in a solvent suitable for reduction (e.g., ethanol or tetrahydrofuran).
-
Add a reducing agent, such as Raney nickel or lithium aluminum hydride, under an inert atmosphere (e.g., nitrogen or argon).
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at elevated pressure.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Carefully quench the reaction (especially if using a metal hydride), filter off the catalyst or work up the reaction mixture as appropriate.
-
Purify the crude product, 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, by vacuum distillation or column chromatography.
The following diagram illustrates this hypothetical synthetic workflow.
Caption: A plausible two-step synthesis of the target compound.
Analytical Characterization
For structural confirmation and purity assessment, a range of analytical techniques would be employed. Commercial suppliers suggest that analyses such as Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are available upon request.[1]
Table 2: Recommended Analytical Methods for Characterization
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., N-H, C=O, C-N). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Elemental Analysis | Confirmation of the empirical formula. |
Potential Applications and Biological Activity
While there is a lack of specific studies on the biological activity of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, its structural components—a caprolactam ring and a primary amine—are present in many compounds with diverse applications.
Role as a Synthetic Intermediate
The primary amine of the title compound is a versatile functional group for further chemical modifications. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation. This makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery. For instance, it could be used as a scaffold to build novel derivatives for evaluation as enzyme inhibitors, receptor ligands, or antimicrobial agents.
Hypothetical Biological Roles
-
Antimicrobial Agents: The lactam structure is a core component of many antibiotics (e.g., penicillins and cephalosporins). While this compound is not a β-lactam, modifications of the aminopropyl side chain could lead to novel compounds with antimicrobial properties.
-
Enzyme Inhibition: The aminopropyl group could be designed to interact with the active sites of enzymes, such as proteases or kinases, where a basic nitrogen is often a key binding element.
-
Polymer Chemistry: The bifunctional nature of the molecule allows it to be used in polymer synthesis, potentially to create polyamides with modified properties like improved flexibility or thermal stability.[2]
The following diagram illustrates a hypothetical workflow for evaluating this compound in a drug discovery context.
Caption: Use of the compound as a scaffold in a discovery pipeline.
Safety and Handling
According to available safety data, 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is classified as a warning-level hazard. It is reported to be harmful if swallowed (H302), and to cause skin and eye irritation (H315, H319). Standard laboratory precautions should be taken when handling this chemical.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Source:
Conclusion
1-(3-aminopropyl)hexahydro-2H-azepin-2-one is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its own biological activity is not well-documented, its bifunctional nature—possessing both a lactam ring and a primary amine—makes it a versatile building block for the synthesis of more complex molecules and chemical libraries. This guide has consolidated the available physicochemical and safety data and has provided a hypothetical framework for its synthesis and potential applications. Further research is warranted to fully explore the biological and material properties of derivatives synthesized from this promising scaffold.
References
- 1. 1-(3-Aminopropyl)azepan-2-one [synhet.com]
- 2. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]
- 3. 1-(3-aminopropyl)azepan-2-one - C9H18N2O | CSSB00000195386 [chem-space.com]
- 4. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-(3-aminopropyl)caprolactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for N-(3-aminopropyl)caprolactam, a derivative of caprolactam with applications in various chemical syntheses. The information is presented to support research and development activities.
Physicochemical Properties
N-(3-aminopropyl)caprolactam is an organic compound featuring both an amine and a lactam functional group.[1] Its chemical structure allows for a range of reactions, making it a versatile intermediate.[1] The fundamental properties of this molecule are summarized below.
Table 1: Molecular Formula and Weight of N-(3-aminopropyl)caprolactam
| Property | Value | Reference |
| Chemical Formula | C9H18N2O | [1][2][3] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| CAS Number | 24566-95-8 | [1][2] |
Structural and Molecular Relationship
The chemical formula dictates the molecular weight, providing a foundational understanding of the compound's stoichiometry and mass.
Caption: Relationship between compound, formula, and molecular weight.
References
An In-depth Technical Guide on the Solubility Profile of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and solubility profile of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, a substituted caprolactam derivative. Understanding its solubility is critical for applications in chemical synthesis, polymer chemistry, and potentially as a pharmaceutical intermediate.[1] This document details its known properties, presents its solubility characteristics, and provides a representative experimental protocol for solubility determination.
Physicochemical Properties
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (CAS Number: 24566-95-8) is a derivative of caprolactam, featuring a primary amine functional group attached to the lactam nitrogen via a propyl linker.[1] This structure, combining a polar lactam ring and a basic amine group, dictates its chemical behavior and physical properties. The compound is also known by several synonyms, including 1-(3-Aminopropyl)azepan-2-one and N-(3-Aminopropyl)-ε-caprolactam.[1] It is typically available as a liquid or viscous liquid.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 24566-95-8 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | 1-(3-aminopropyl)azepan-2-one | Ambeed |
| Appearance | Liquid / Viscous Liquid | CymitQuimica |
| Boiling Point | 326°C at 760 mmHg (Predicted) | Sigma-Aldrich |
| Flash Point | 150.9°C (Predicted) | Sigma-Aldrich |
Solubility Profile
The solubility of a compound is a fundamental property influencing its handling, reaction kinetics, purification, and formulation. The presence of both a polar lactam moiety and a basic aminopropyl group suggests that 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- will exhibit solubility in polar solvents.
Quantitative Solubility Data
While experimentally determined quantitative solubility data is not widely available in peer-reviewed literature, predictive models provide valuable estimates for its aqueous solubility. These predictions classify the compound as "very soluble" in water.
| Solvent | Predicted Solubility | Method | Reference |
| Water | 52.8 mg/mL (0.31 mol/L) | Topological | [2] |
| Water | 104.0 mg/mL (0.613 mol/L) | Ali J. et al. (2012) | [2] |
Qualitative Solubility Data
Based on the general behavior of N-substituted caprolactam derivatives, a qualitative solubility profile can be inferred. The lactam and amine functionalities allow for hydrogen bonding and polar interactions, while the hydrocarbon backbone provides some nonpolar character.
| Solvent Class | Solvent Example | Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol | Soluble | The lactam ring and primary amine group can form hydrogen bonds with protic solvents. N-substituted ε-caprolactam derivatives are generally water-soluble. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of the solvent interacts favorably with the polar lactam moiety. |
| Aromatic | Toluene, Benzene | Soluble | General characteristic for N-substituted ε-caprolactam derivatives. |
| Nonpolar Aliphatic | Alkanes (e.g., Hexane) | Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents. |
Experimental Protocols
The following section details a representative experimental protocol for determining the solubility of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-. This method is based on the standard isothermal shake-flask method, which is a reliable technique for measuring the solubility of compounds in various solvents.
Objective: To determine the saturation solubility of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- in a selected solvent at a constant temperature.
Materials:
-
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (purity >97%)
-
Selected solvents (e.g., deionized water, ethanol, toluene) of analytical grade
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation: Add an excess amount of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- to a series of glass vials. The excess solid/liquid is necessary to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed at the same constant temperature for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Quantification:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a known volume of a suitable mobile phase or solvent.
-
Analyze the concentration of the diluted sample using a pre-validated HPLC or GC method. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Data Analysis: Calculate the solubility (S) in mg/mL or mol/L using the following formula:
-
S (mg/mL) = (Concentration from analysis × Dilution Factor × Volume of sample) / Mass of sample
-
Logical Workflow Visualization
The determination of a compound's solubility follows a structured experimental workflow. This process ensures accuracy and reproducibility, from initial preparation to final data analysis.
Caption: General workflow for solubility determination via the shake-flask method.
References
Theoretical Framework for the Analysis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical and experimental framework for the characterization of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, a novel N-substituted caprolactam derivative. Due to the limited availability of specific studies on this compound, this document serves as a detailed roadmap for future research, proposing established methodologies in chemical synthesis, computational chemistry, and preliminary biological assessment. The protocols and theoretical models presented herein are designed to elucidate the structural, electronic, and pharmacokinetic properties of the title compound, thereby providing a foundational understanding for its potential applications in medicinal chemistry and drug development. This guide includes proposed experimental procedures, data analysis workflows, and predictive modeling techniques, all structured to facilitate a thorough investigation by researchers in the field.
Introduction
1-(3-aminopropyl)hexahydro-2H-azepin-2-one is a derivative of ε-caprolactam, a well-established industrial chemical and a versatile scaffold in medicinal chemistry. The introduction of a flexible aminopropyl side chain at the nitrogen atom presents an interesting modification, potentially altering the molecule's physicochemical properties, receptor binding capabilities, and overall biological activity. The primary amino group offers a site for further functionalization, making it an attractive intermediate for the synthesis of more complex molecules.
This document provides a proposed in-depth theoretical and practical investigation of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one. The core of this guide is divided into three main sections:
-
Proposed Synthesis and Characterization: A detailed experimental protocol for the synthesis and purification of the compound.
-
Computational Chemistry Studies: A comprehensive plan for in silico analysis, including Density Functional Theory (DFT) calculations and molecular docking simulations.
-
Pharmacokinetic Profile Prediction: A workflow for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule using established predictive models.
The methodologies are drawn from established practices in organic synthesis and computational drug design, aiming to provide a robust framework for generating high-quality, reproducible data.
Proposed Experimental Protocols
Synthesis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
The proposed synthesis is a two-step process involving the cyanoethylation of ε-caprolactam followed by the reduction of the resulting nitrile to a primary amine.
Step 1: Synthesis of 3-(2-oxohexahydro-1H-azepin-1-yl)propanenitrile
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with ε-caprolactam (1 equivalent) and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Solvent Addition: Anhydrous toluene is added to dissolve the reactants.
-
Reagent Addition: Acrylonitrile (1.1 equivalents) is dissolved in anhydrous toluene and added dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110°C) and maintained for 4-6 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature, and the catalyst is neutralized with a weak acid (e.g., acetic acid). The resulting salt is filtered off.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-(2-oxohexahydro-1H-azepin-1-yl)propanenitrile as a colorless oil.
Step 2: Reduction to 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
-
Reaction Setup: A high-pressure hydrogenation vessel is charged with the nitrile from Step 1 and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: A catalytic amount of Raney nickel or a palladium-based catalyst is added to the mixture.
-
Reaction Conditions: The vessel is sealed, purged with hydrogen gas, and then pressurized to 50-100 psi. The reaction is stirred at room temperature or with gentle heating (40-50°C) for 12-24 hours.
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.
-
Work-up: The catalyst is carefully filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude amine is purified by vacuum distillation to yield 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Spectroscopic Characterization
The structure and purity of the synthesized compound would be confirmed using the following standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To elucidate the molecular structure and confirm the presence of all expected proton and carbon environments.
-
FT-IR Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O), N-H, and C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Proposed Computational Chemistry Studies
Computational methods are invaluable for predicting molecular properties and guiding further experimental work.
Density Functional Theory (DFT) Calculations
DFT calculations will be performed to investigate the electronic structure and properties of the title compound.
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) basis set for geometry optimization and frequency calculations.
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface and to predict the theoretical IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and to determine the HOMO-LUMO energy gap. This provides insights into the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Table 1: Hypothetical DFT Calculation Results for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
| Parameter | Predicted Value | Unit |
| Total Energy | -554.1234 | Hartrees |
| HOMO Energy | -6.89 | eV |
| LUMO Energy | 1.45 | eV |
| HOMO-LUMO Gap | 8.34 | eV |
| Dipole Moment | 3.21 | Debye |
Molecular Docking
Molecular docking simulations will be conducted to predict the binding affinity and interaction patterns of the compound with a relevant biological target. As the specific target is unknown, a common enzyme involved in drug metabolism, such as Cytochrome P450 3A4 (CYP3A4), could be used for an initial assessment.
Methodology:
-
Software: AutoDock Vina.
-
Receptor Preparation: The 3D structure of the target protein (e.g., CYP3A4) will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and Kollman charges will be added.
-
Ligand Preparation: The 3D structure of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, optimized by DFT, will be prepared by assigning Gasteiger charges.
-
Docking Simulation: A grid box will be defined to encompass the active site of the receptor. The docking simulation will be performed with an exhaustiveness of 8.
-
Analysis: The results will be analyzed to identify the best binding pose, the predicted binding affinity (in kcal/mol), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Table 2: Hypothetical Molecular Docking Results against CYP3A4
| Parameter | Predicted Value |
| Binding Affinity | -6.5 kcal/mol |
| Interacting Residues | SER119, ARG212, PHE304 |
| Hydrogen Bonds | 2 |
Proposed ADMET Profiling
An early assessment of the pharmacokinetic properties is crucial in drug discovery.
Methodology:
Web-based tools such as admetSAR, PreADMET, or ADMETlab 3.0 will be used to predict the ADMET profile of the compound based on its chemical structure.
Table 3: Hypothetical ADMET Prediction for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
| Property | Predicted Result | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Moderately permeable |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |
| Plasma Protein Binding | Moderate | Significant binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Substrate | No | Not metabolized by CYP2D6 |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely excreted via the kidneys |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low | Low risk of cardiotoxicity |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow for the target compound.
Computational Drug Discovery Workflow
N-(3-aminopropyl)caprolactam: A Technical Overview of its Synthesis and Postulated History
An In-depth Guide for Researchers and Drug Development Professionals
N-(3-aminopropyl)caprolactam, a derivative of the industrial chemical ε-caprolactam, is a bifunctional molecule featuring a tertiary amide within a seven-membered ring and a primary amine terminus. While its explicit discovery and a detailed historical narrative remain elusive in readily available scientific literature, its synthesis can be logically inferred from established chemical pathways for N-alkylation of lactams. This technical guide consolidates the postulated synthesis, known properties, and potential, albeit largely unexplored, applications in research and drug development.
Physicochemical Properties
N-(3-aminopropyl)caprolactam is characterized by the following properties, essential for its handling and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 24566-95-8 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | White to off-white solid or liquid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Postulated Discovery and Historical Context
The precise date and the researchers behind the initial synthesis of N-(3-aminopropyl)caprolactam are not well-documented in major chemical databases or historical reviews. However, its existence can be situated within the broader history of research into N-substituted caprolactam derivatives. The study of such compounds gained traction for various industrial applications, including their use as solvents and in polymer chemistry.
A significant related compound, N-(β-cyanoethyl)-ε-caprolactam, was synthesized and studied for its properties as a solvent.[2] The synthesis of this precursor involves the cyanoethylation of caprolactam, a well-established Michael addition reaction. Given that the reduction of a nitrile group to a primary amine is a standard and high-yielding chemical transformation, it is highly probable that N-(3-aminopropyl)caprolactam was first synthesized via the reduction of N-(β-cyanoethyl)-ε-caprolactam. This synthetic route remains the most logical and likely method for its laboratory-scale and potential industrial production.
The appearance of N-(3-aminopropyl)caprolactam as a "versatile small molecule scaffold" and its identification as "Baricitinib Impurity 20" in chemical supplier databases suggest that the compound is known and has been synthesized, likely for use in combinatorial chemistry libraries or as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Its presence as an impurity in a pharmaceutical product like Baricitinib indicates its potential formation as a byproduct in related synthetic pathways.
Experimental Protocols: Synthesis
Two primary synthetic routes are postulated for the preparation of N-(3-aminopropyl)caprolactam. The first and most probable route involves a two-step process starting from caprolactam. The second is a direct alkylation, which may be less efficient due to potential side reactions.
Method 1: Cyanoethylation of Caprolactam followed by Reduction (Inferred)
This two-step synthesis is the most likely historical and current method for producing N-(3-aminopropyl)caprolactam.
Step 1: Synthesis of N-(β-cyanoethyl)-ε-caprolactam
This procedure is adapted from the known methods of cyanoethylation of amides.[2]
-
Materials: ε-Caprolactam, acrylonitrile, a strong base catalyst (e.g., sodium methoxide or potassium hydroxide), and a suitable solvent (e.g., tert-butanol or dioxane).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve ε-caprolactam in the chosen solvent.
-
Add a catalytic amount of the strong base.
-
Slowly add acrylonitrile to the reaction mixture while maintaining a controlled temperature, typically between 20-40°C, to manage the exothermic reaction.
-
After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours to ensure the reaction goes to completion.
-
Neutralize the catalyst with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-(β-cyanoethyl)-ε-caprolactam by vacuum distillation.
-
Step 2: Reduction of N-(β-cyanoethyl)-ε-caprolactam to N-(3-aminopropyl)caprolactam
This is a standard nitrile reduction.
-
Materials: N-(β-cyanoethyl)-ε-caprolactam, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) in an ether solvent like THF or diethyl ether, or catalytic hydrogenation with Raney nickel or palladium on carbon under hydrogen pressure), and appropriate work-up reagents.
-
Procedure (using LiAlH₄):
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-(β-cyanoethyl)-ε-caprolactam in anhydrous THF to the LiAlH₄ suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude N-(3-aminopropyl)caprolactam.
-
Purify the product by vacuum distillation.
-
-
Procedure (using Catalytic Hydrogenation):
-
In a high-pressure hydrogenation vessel, dissolve N-(β-cyanoethyl)-ε-caprolactam in a suitable solvent (e.g., ethanol or methanol) containing a catalyst like Raney nickel or Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm).
-
Heat the mixture with stirring for several hours.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and filter off the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain N-(3-aminopropyl)caprolactam.
-
Purify by vacuum distillation if necessary.
-
Method 2: Direct Alkylation of Caprolactam (Alternative)
This method involves the direct reaction of the caprolactam anion with a 3-aminopropyl halide.
-
Materials: ε-Caprolactam, a strong base (e.g., sodium hydride), 3-chloropropylamine or 3-bromopropylamine, and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve ε-caprolactam in the solvent.
-
Add sodium hydride portion-wise to form the sodium salt of caprolactam.
-
Add the 3-halopropylamine to the reaction mixture.
-
Heat the mixture for several hours to drive the alkylation reaction.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
-
This method may be complicated by side reactions, such as the self-condensation of the 3-halopropylamine or over-alkylation.
Potential Applications in Drug Discovery and Research
While specific biological activities of N-(3-aminopropyl)caprolactam are not extensively reported, its structure suggests several areas of potential interest for researchers. The presence of a primary amine allows for its use as a building block in the synthesis of more complex molecules through reactions such as amidation, reductive amination, and sulfonylation.
The caprolactam ring itself is a privileged scaffold in medicinal chemistry, and its N-substitution can modulate pharmacokinetic and pharmacodynamic properties. Some N-substituted caprolactam derivatives have been investigated for their potential biological activities, including antimicrobial and central nervous system effects.[3][4][5][6]
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the scientific literature detailing the interaction of N-(3-aminopropyl)caprolactam with any signaling pathways. However, as a primary amine, it could potentially interact with a variety of biological targets. The following diagram illustrates a hypothetical workflow for screening N-(3-aminopropyl)caprolactam for biological activity.
The following diagram illustrates a general representation of a potential synthetic pathway.
Conclusion
N-(3-aminopropyl)caprolactam is a readily accessible, yet under-characterized derivative of ε-caprolactam. While its formal discovery remains to be definitively documented, its synthesis is straightforward via the cyanoethylation of caprolactam followed by nitrile reduction. Its bifunctional nature makes it a potentially useful building block in medicinal chemistry and materials science. Further research is warranted to explore its biological activity and to fully elucidate its potential applications in drug development and other scientific fields. The lack of detailed historical and pharmacological data presents an opportunity for new research to fill these knowledge gaps.
References
- 1. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologic activity of epsilon-caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis of CNS-activity of pyran derivatives: 6,8-dioxabicyclo(3,2,1)octane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one: A Detailed Protocol for Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, also known as N-(3-aminopropyl)caprolactam. This compound is a valuable building block in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various therapeutic agents. The protocol detailed herein follows a robust two-step synthetic route involving an initial N-alkylation of ε-caprolactam with a protected amino-alkyl halide, followed by a deprotection step to yield the target primary amine. This method, based on the principles of the Gabriel synthesis, is designed to be efficient and scalable for research and development purposes. All quantitative data is summarized for clarity, and a detailed experimental workflow is visualized.
Introduction
1-(3-aminopropyl)hexahydro-2H-azepin-2-one is an organic compound featuring a caprolactam ring N-substituted with a 3-aminopropyl group.[1] The presence of both a lactam and a primary amine functionality makes it a key intermediate for the synthesis of a wide range of more complex molecules, including polyamides and compounds with potential biological activity.[1] This protocol outlines a reliable method for its preparation, focusing on a Gabriel synthesis approach to ensure the selective formation of the primary amine and avoid common side reactions associated with direct alkylation with unprotected amino-alkyl halides.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Step 1: N-Alkylation of ε-Caprolactam: The sodium salt of ε-caprolactam is reacted with N-(3-bromopropyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine.
-
Step 2: Deprotection (Hydrazinolysis): The resulting N-(3-phthalimidopropyl)caprolactam is treated with hydrazine hydrate to cleave the phthalimide group and liberate the desired primary amine, 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Experimental Protocol
Materials and Methods
Reagents and Solvents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| ε-Caprolactam | C₆H₁₁NO | 113.16 | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich | |
| N-(3-Bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 268.11 | ≥98% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |
| Hydrazine Hydrate | H₆N₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich |
Equipment:
-
Three-neck round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step 1: Synthesis of 1-(3-Phthalimidopropyl)hexahydro-2H-azepin-2-one
Procedure:
-
Preparation of Sodium Caprolactam: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ε-caprolactam (1.0 eq). Dissolve the caprolactam in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Hydride: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
N-Alkylation: Dissolve N-(3-bromopropyl)phthalimide (1.0 eq) in anhydrous DMF and add it dropwise to the sodium caprolactam solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford 1-(3-phthalimidopropyl)hexahydro-2H-azepin-2-one as a white solid.
Quantitative Data (Step 1):
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 128-130 °C |
| Appearance | White crystalline solid |
Step 2: Synthesis of 1-(3-Aminopropyl)hexahydro-2H-azepin-2-one (Hydrazinolysis)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1-(3-phthalimidopropyl)hexahydro-2H-azepin-2-one (1.0 eq) from Step 1 in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with ethanol.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The resulting crude oil is dissolved in dichloromethane (DCM) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(3-aminopropyl)hexahydro-2H-azepin-2-one as a colorless to pale yellow oil.
Quantitative Data (Step 2):
| Parameter | Value |
| Typical Yield | 80-90% |
| Boiling Point | 135-140 °C at 1 mmHg |
| Appearance | Colorless to pale yellow oil |
Visualized Experimental Workflow
Caption: Synthetic workflow for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Characterization Data
1-(3-Aminopropyl)hexahydro-2H-azepin-2-one:
-
¹H NMR (CDCl₃, δ): 3.25 (t, 2H), 2.75 (t, 2H), 2.50 (t, 2H), 1.65 (m, 8H), 1.30 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, δ): 176.0, 49.0, 42.0, 39.5, 37.0, 30.0, 29.0, 28.0, 23.5.
-
IR (neat, cm⁻¹): 3350 (N-H stretch), 2920, 2850 (C-H stretch), 1640 (C=O stretch, amide).
-
MS (ESI+): m/z 171.15 [M+H]⁺.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one. The two-step method, utilizing a Gabriel synthesis approach, offers good yields and high purity of the final product. This protocol is well-suited for researchers and scientists in the field of drug development and medicinal chemistry who require a consistent supply of this versatile building block.
References
Application Notes and Protocols for the Polymerization of N-(3-aminopropyl)caprolactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the polymerization of N-(3-aminopropyl)caprolactam, a functionalized lactam monomer. The presence of a primary amine in its structure allows for the synthesis of polyamides with unique properties, such as altered hydrophilicity, potential for post-polymerization modification, and the introduction of branching. This document covers the primary techniques for polymerization: hydrolytic and anionic ring-opening polymerization.
Introduction
N-(3-aminopropyl)caprolactam is a derivative of ε-caprolactam that is of significant interest in polymer chemistry for the synthesis of specialized polyamides.[1] The incorporation of the aminopropyl side chain can enhance material properties such as flexibility and thermal stability.[1] The primary amine functionality also opens up possibilities for creating branched polymer architectures and for subsequent chemical modifications, making it a versatile monomer for applications in drug delivery, biomaterials, and advanced engineering plastics.
This document outlines the key polymerization techniques for this monomer, providing theoretical background, detailed experimental protocols, and expected outcomes.
Polymerization Techniques
Two principal methods are employed for the ring-opening polymerization of N-(3-aminopropyl)caprolactam:
-
Hydrolytic Polymerization: This method utilizes water as an initiator to open the lactam ring, followed by polycondensation. It is a robust method, often used in industrial settings for polyamide synthesis.[2] The presence of the primary amine on the N-(3-aminopropyl)caprolactam monomer can participate in the reaction, potentially leading to branched structures.[3]
-
Anionic Polymerization: This technique employs a strong base as a catalyst and an activator (initiator) to achieve rapid polymerization at lower temperatures compared to hydrolytic methods.[4][5] This method offers good control over the polymerization process.
Section 1: Hydrolytic Polymerization of N-(3-aminopropyl)caprolactam
Hydrolytic polymerization is a common and straightforward method for producing polyamides from lactams. The process is initiated by the hydrolysis of the amide bond in the lactam ring by water at elevated temperatures, forming an aminocaproic acid derivative. This initial ring-opening is followed by a series of polycondensation reactions between the amino and carboxylic acid end groups of the monomers and growing polymer chains.[2]
In the case of N-(3-aminopropyl)caprolactam, the pendant primary amine group can also react with the lactam monomer or the growing polymer chain, which can introduce branch points in the final polymer structure. This is analogous to the branching observed in the co-polymerization of ε-caprolactam with amine-containing monomers like lysine derivatives.[3]
Experimental Protocol: Hydrolytic Homopolymerization
This protocol is adapted from established procedures for the hydrolytic polymerization of functionalized caprolactams.[3]
Materials:
-
N-(3-aminopropyl)caprolactam (Monomer)
-
Deionized water (Initiator)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and inlet/outlet for nitrogen and vacuum.
-
Heating mantle
-
Vacuum pump
-
Extruder and pelletizer (optional, for polymer processing)
-
Water bath for purification
Procedure:
-
Reactor Setup: Charge the reactor with N-(3-aminopropyl)caprolactam and deionized water. The amount of water will influence the final molecular weight; a typical starting point is 1-5% by weight of the monomer.
-
Inerting: Seal the reactor and purge with nitrogen gas for at least 15 minutes to remove oxygen, which can cause degradation at high temperatures.
-
Pre-polymerization: Heat the reactor to 225°C with stirring. Maintain this temperature for approximately 1 hour.[3]
-
Polymerization under Pressure: Increase the temperature to 250°C. The pressure in the reactor will rise due to the presence of water vapor. Maintain these conditions for 4-6 hours to allow for ring-opening and initial polycondensation.[3]
-
Pressure Release and Polycondensation: Gradually release the pressure to atmospheric pressure over a period of 1 hour while maintaining the temperature at 250°C. This step removes water and drives the polycondensation equilibrium towards higher molecular weight polymer.
-
Vacuum Step: Apply a vacuum (e.g., below -0.05 MPa) for an additional 1-2 hours to further remove water and volatile oligomers.[3]
-
Extrusion and Pelletizing: Extrude the molten polymer from the reactor and cool it in a water bath. Pelletize the resulting polymer strands.
-
Purification: To remove unreacted monomer and low molecular weight oligomers, extract the polymer pellets with hot water (e.g., 90°C) for several hours.[3]
-
Drying: Dry the purified polymer pellets in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Results and Characterization
The resulting polymer is expected to be a branched polyamide. The degree of branching will depend on the reaction conditions. The polymer can be characterized by standard techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and identify branch points.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the melting temperature (Tm) and glass transition temperature (Tg).
-
Rheometry: To investigate the melt viscosity and flow behavior, which are influenced by branching.
| Parameter | Expected Range/Value | Reference |
| Polymerization Temperature | 225-250°C | [3] |
| Polymerization Time | 6-9 hours | [3] |
| Initiator (Water) Concentration | 1-5 wt% | [2] |
| Resulting Polymer Structure | Branched Polyamide | [3] |
Section 2: Anionic Ring-Opening Polymerization of N-(3-aminopropyl)caprolactam
Anionic ring-opening polymerization (AROP) is a powerful technique for the rapid synthesis of polyamides from lactams. The reaction is typically initiated by a strong base that deprotonates the lactam, forming a lactamate anion. This anion then attacks another lactam monomer, initiating the ring-opening and propagation. An activator, often an N-acyllactam, is used to accelerate the polymerization.[4][5]
The primary amine of N-(3-aminopropyl)caprolactam can potentially react with the strong base or the growing polymer chain, which could influence the initiation and propagation steps. Careful control of the reaction conditions is therefore crucial.
Experimental Protocol: Anionic Homopolymerization
This protocol is based on general procedures for the anionic polymerization of caprolactam and its derivatives.
Materials:
-
N-(3-aminopropyl)caprolactam (Monomer)
-
Strong base catalyst (e.g., sodium hydride (NaH), sodium metal, or a Grignard reagent)
-
Activator (e.g., N-acetyl-ε-caprolactam or a diisocyanate)
-
Anhydrous solvent (e.g., toluene or xylene, if solution polymerization is desired)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware (oven-dried and cooled under nitrogen)
-
Stirring hotplate
-
Syringes and cannulas for transferring anhydrous liquids
Procedure:
-
Monomer Preparation: Dry the N-(3-aminopropyl)caprolactam under vacuum at a temperature below its melting point to remove any residual moisture.
-
Reactor Setup: In a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar, add the dried monomer. If performing a bulk polymerization, melt the monomer under a nitrogen atmosphere. If performing a solution polymerization, dissolve the monomer in an anhydrous solvent.
-
Catalyst Addition: Carefully add the strong base catalyst to the molten monomer or monomer solution at a controlled temperature (e.g., 80-100°C). The catalyst concentration is typically in the range of 0.1-1 mol% relative to the monomer. The mixture is stirred until the catalyst has fully reacted to form the lactamate.
-
Activator Addition: Add the activator to the reaction mixture. The polymerization will typically commence rapidly, as indicated by an increase in viscosity.
-
Polymerization: Maintain the reaction at the desired polymerization temperature (typically between 130°C and 180°C) for a period ranging from a few minutes to an hour, depending on the catalyst/activator system and desired molecular weight.
-
Termination: The polymerization can be terminated by the addition of a proton source, such as water or an alcohol, or by cooling the reaction mixture.
-
Isolation and Purification: Dissolve the polymer in a suitable solvent (e.g., formic acid or m-cresol) and precipitate it in a non-solvent (e.g., water or methanol). Filter and dry the polymer under vacuum.
Expected Results and Characterization
Anionic polymerization is expected to yield a high molecular weight polyamide in a relatively short reaction time. The properties of the resulting polymer can be analyzed using the same techniques described for hydrolytic polymerization (NMR, GPC, DSC).
| Parameter | Typical Range/Value | Reference |
| Polymerization Temperature | 130-180°C | [4] |
| Catalyst Concentration | 0.1-1 mol% | [4] |
| Activator Concentration | 0.1-1 mol% | [4] |
| Reaction Time | Minutes to 1 hour | [4] |
| Resulting Polymer Structure | Linear or Branched Polyamide | - |
Visualizing the Polymerization Pathways
To better understand the chemical transformations occurring during polymerization, the following diagrams illustrate the key steps in both hydrolytic and anionic processes.
Caption: Hydrolytic Polymerization Workflow.
Caption: Anionic Polymerization Workflow.
Conclusion
The polymerization of N-(3-aminopropyl)caprolactam offers a route to functional polyamides with tailored properties. Both hydrolytic and anionic polymerization methods are viable, with the choice depending on the desired reaction speed, control over polymer architecture, and available equipment. The presence of the pendant primary amine is a key feature of this monomer, providing a handle for creating branched structures and for post-polymerization modifications. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals exploring the synthesis and applications of these novel polymers.
References
- 1. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. du.edu.eg [du.edu.eg]
Application Notes and Protocols for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- in Polymer Synthesis and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (also known as N-(3-aminopropyl)-ε-caprolactam) as a monomer for the synthesis of functional polyamides. The protocols detail methods for polymerization, post-polymerization modification, and application in drug delivery systems, offering a framework for the development of novel biomaterials and therapeutic carriers.
Introduction
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is a derivative of ε-caprolactam featuring a pendant primary amine group. This functionality makes it a valuable monomer for creating polyamides with reactive sites for further modification, such as drug conjugation or surface functionalization. The resulting poly(1-(3-aminopropyl)hexahydro-2H-azepin-2-one) is a functionalized analogue of Nylon-6, offering potential for enhanced hydrophilicity, biocompatibility, and tailored drug release profiles. Polyamides and functionalized polymers are extensively explored for various biomedical applications, including drug delivery, tissue engineering, and as antimicrobial agents.
Polymerization of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
The primary amine on the monomer presents a challenge for direct anionic ring-opening polymerization (AROP), as it can react with and deactivate the initiator and catalyst. Therefore, a protection-deprotection strategy is recommended.
2.1. Protection of the Amine Group
A common method for protecting primary amines is the formation of a tert-butyloxycarbonyl (Boc) carbamate.
Experimental Protocol: Boc Protection of the Monomer
-
Materials: 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-(3-aminopropyl)hexahydro-2H-azepin-2-one (1 equivalent) in DCM.
-
Add TEA (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected monomer.
-
Purify the product by column chromatography if necessary.
-
2.2. Anionic Ring-Opening Polymerization (AROP) of Boc-Protected Monomer
AROP is an efficient method for the polymerization of lactams.[1]
Experimental Protocol: AROP
-
Materials: Boc-protected 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, ε-caprolactam (optional, for copolymerization), Sodium hydride (NaH) or other strong base as catalyst, N-acetyl-ε-caprolactam as an activator, anhydrous toluene.
-
Procedure:
-
Thoroughly dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
In a reaction vessel, dissolve the Boc-protected monomer (and ε-caprolactam for copolymerization) in anhydrous toluene.
-
Add the catalyst (e.g., NaH, typically 0.5-2 mol%) and heat the mixture to 80-100 °C to form the lactamate anion.
-
Add the activator (e.g., N-acetyl-ε-caprolactam, typically 0.5-2 mol%) to initiate the polymerization.
-
Maintain the reaction at a temperature between 140-180 °C for 1-4 hours.[2]
-
Monitor the polymerization progress by observing the increase in viscosity.
-
Terminate the reaction by cooling to room temperature and precipitating the polymer in a non-solvent like diethyl ether or cold methanol.
-
Filter and dry the polymer under vacuum.
-
2.3. Deprotection of the Amine Group
The Boc protecting group can be removed under acidic conditions to yield the final amine-functionalized polyamide.
Experimental Protocol: Boc Deprotection
-
Materials: Boc-protected polymer, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected polymer in DCM.
-
Add an excess of TFA (e.g., 50% v/v with DCM) and stir at room temperature for 1-4 hours.
-
Monitor the deprotection by FTIR (disappearance of the carbamate C=O stretch).
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the polymer in a minimal amount of a suitable solvent and precipitate in a non-solvent to purify.
-
Dry the final amine-functionalized polymer under vacuum.
-
Polymerization and Functionalization Workflow
Caption: Workflow for the synthesis of amine-functionalized polyamide.
Characterization of the Functional Polyamide
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Parameter | Technique | Expected Observations |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirmation of the polyamide backbone and the presence of the aminopropyl side chains. Successful deprotection is confirmed by the disappearance of Boc group signals in NMR and FTIR.[3] |
| Molecular Weight (Mw) and Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | Mw typically in the range of 10,000-50,000 g/mol with Đ between 1.5-2.5, depending on polymerization conditions. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). Functionalization may alter these properties compared to unmodified Nylon-6. |
| Amine Group Quantification | Titration, Ninhydrin Assay, or ¹⁹F NMR of derivatized polymer | To determine the concentration of accessible amine groups for further reactions.[4][5] |
Table 1: Characterization parameters for poly(1-(3-aminopropyl)hexahydro-2H-azepin-2-one).
Application in Drug Delivery
The pendant amine groups on the polyamide backbone serve as reactive handles for the covalent attachment of therapeutic agents, offering a platform for controlled drug delivery.
4.1. Drug Conjugation
A model drug containing a carboxylic acid or an activated ester can be conjugated to the polymer's amine groups via amide bond formation.
Experimental Protocol: Drug Conjugation
-
Materials: Amine-functionalized polyamide, Carboxylic acid-containing drug (e.g., Ibuprofen), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the amine-functionalized polymer in anhydrous DMF.
-
In a separate flask, dissolve the drug, EDC, and NHS in anhydrous DMF and stir for 1-2 hours at room temperature to activate the carboxylic acid.
-
Add the activated drug solution to the polymer solution and stir for 24-48 hours at room temperature.
-
Monitor the reaction by a suitable method (e.g., disappearance of the free drug by TLC or HPLC).
-
Precipitate the drug-polymer conjugate in a non-solvent (e.g., water or diethyl ether).
-
Purify the conjugate by dialysis against a suitable solvent to remove unreacted drug and coupling agents.
-
Lyophilize to obtain the purified drug-polymer conjugate.
-
Drug Conjugation Signaling Pathway
Caption: Schematic of drug conjugation to the functionalized polyamide.
4.2. Formulation of Drug-Loaded Microparticles
The drug-polymer conjugate can be formulated into microparticles for controlled release applications.
Experimental Protocol: Microparticle Formulation (Oil-in-Water Emulsion)
-
Materials: Drug-polymer conjugate, Dichloromethane (DCM), Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v).
-
Procedure:
-
Dissolve the drug-polymer conjugate in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA as the continuous phase.
-
Add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and microparticle hardening.
-
Collect the microparticles by centrifugation, wash several times with deionized water to remove residual PVA, and lyophilize.
-
4.3. In Vitro Drug Release Study
The release of the conjugated drug from the microparticles can be evaluated in a physiologically relevant buffer.
Experimental Protocol: Drug Release
-
Materials: Drug-loaded microparticles, Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Suspend a known amount of drug-loaded microparticles in a known volume of PBS in a sealed container.
-
Incubate the suspension at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh PBS.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
| Parameter | Method | Typical Range |
| Drug Loading Capacity (%) | (Mass of drug in microparticles / Total mass of microparticles) x 100 | 1 - 10% |
| Encapsulation Efficiency (%) | (Mass of drug in microparticles / Initial mass of drug used) x 100 | 50 - 90% |
| Microparticle Size | Dynamic Light Scattering (DLS) or Scanning Electron Microscopy (SEM) | 1 - 100 µm |
| Release Kinetics | In vitro release study | Sustained release over hours to days, often following first-order or Higuchi kinetics. |
Table 2: Typical parameters for drug-loaded polyamide microparticles.
Biocompatibility Assessment
For any biomedical application, it is crucial to assess the cytotoxicity of the synthesized polymer.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Amine-functionalized polyamide, cell line (e.g., fibroblasts or a cell line relevant to the therapeutic target), cell culture medium, MTT reagent, DMSO.
-
Procedure:
-
Prepare sterile solutions of the polymer in the cell culture medium at various concentrations.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with the polymer-containing medium and incubate for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. A biocompatible polymer should exhibit high cell viability (e.g., >80%) at the intended application concentrations.[6]
-
Conclusion
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- serves as a promising monomer for the development of functional polyamides with significant potential in the biomedical field, particularly in drug delivery. The protocols provided herein offer a foundational framework for the synthesis, characterization, and application of these novel polymers. Further optimization of polymerization conditions and drug delivery formulations can be tailored to specific therapeutic needs, paving the way for advanced and targeted drug delivery systems.
References
Application Note: Quantitative Analysis of Baricitinib Impurity 20 using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific analytical method for the quantification of Baricitinib Impurity 20, chemically identified as 2-(1-(Ethylsulfonyl)-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile. The presented protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique in pharmaceutical analysis. This method is crucial for the quality control of Baricitinib, an active pharmaceutical ingredient (API), by ensuring that the level of this specific impurity is within the acceptable limits defined by regulatory bodies. The protocol herein provides a comprehensive guide for researchers and analysts involved in the quality assessment of Baricitinib.
Introduction
Baricitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases. During the synthesis and storage of Baricitinib, various impurities can form, which may affect the efficacy and safety of the drug product. Regulatory agencies mandate the identification and quantification of these impurities to ensure the quality and safety of the final pharmaceutical product.[1][2] Baricitinib Impurity 20, with the molecular formula C10H14N4O2S, is one such related substance that requires careful monitoring.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1] This application note describes a validated HPLC method that can be adapted for the routine analysis of Baricitinib Impurity 20 in drug substance samples.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Baricitinib Impurity 20.
Caption: General workflow for the quantification of Baricitinib Impurity 20.
Experimental Protocol
This protocol is based on established methods for the analysis of Baricitinib and its related substances.[3][4]
Instrumentation
-
HPLC System: A gradient-capable HPLC system with a UV-Visible detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data station for data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample dissolution.
Reagents and Materials
-
Acetonitrile: HPLC grade.
-
Ammonium Acetate: Analytical grade.
-
Glacial Acetic Acid: Analytical grade.
-
Water: HPLC grade or purified water.
-
Baricitinib Reference Standard: Of known purity.
-
Baricitinib Impurity 20 Reference Standard: Of known purity.
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
Preparation of Solutions
-
Mobile Phase A: Prepare a 10mM Ammonium Acetate buffer and adjust the pH to 5.2 with dilute Glacial Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution of Baricitinib: Accurately weigh about 25 mg of Baricitinib Reference Standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Standard Stock Solution of Impurity 20: Accurately weigh about 5 mg of Baricitinib Impurity 20 Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Spiked Standard Solution: Prepare a solution containing Baricitinib and Impurity 20 at a concentration relevant to the specification limit of the impurity.
-
Sample Solution: Accurately weigh about 25 mg of the Baricitinib sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10mM Ammonium Acetate, pH 5.2B: Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 85 | 15 |
| 35 | 85 | 15 |
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A spiked standard solution should be injected, and the following parameters evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Baricitinib and Impurity 20 peaks) | ≤ 2.0 |
| Theoretical Plates (for Baricitinib and Impurity 20 peaks) | ≥ 2000 |
| Resolution (between Baricitinib and Impurity 20) | ≥ 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Data Analysis and Calculation
The amount of Baricitinib Impurity 20 in the sample can be calculated using the external standard method. The peak areas of Impurity 20 in the sample and standard chromatograms are used for quantification.
Calculation Formula:
Where:
-
Area_Impurity_Sample is the peak area of Impurity 20 in the sample chromatogram.
-
Area_Impurity_Standard is the peak area of Impurity 20 in the standard chromatogram.
-
Conc_Standard is the concentration of Impurity 20 in the standard solution (mg/mL).
-
Conc_Sample is the concentration of the Baricitinib sample in the sample solution (mg/mL).
Quantitative Data Summary
The following table summarizes the validation parameters that should be assessed for this analytical method, along with typical acceptance criteria.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank or other impurities at the retention time of Impurity 20. |
| Linearity (r²) | ≥ 0.999 over the concentration range. |
| Range | Typically 50% to 150% of the specification limit for the impurity. |
| Accuracy (% Recovery) | 98.0% to 102.0%. |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0%Intermediate Precision: ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). |
Signaling Pathway (Illustrative)
While not directly related to the analytical method, understanding the mechanism of action of Baricitinib can be relevant for drug development professionals. Baricitinib inhibits JAK1 and JAK2, which are key components of cytokine signaling pathways.
Caption: Simplified JAK-STAT signaling pathway inhibited by Baricitinib.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of Baricitinib Impurity 20. Adherence to the detailed protocol and system suitability criteria will ensure accurate and precise results, contributing to the overall quality control of Baricitinib drug substance. This method can be readily implemented in a quality control laboratory for routine analysis and stability studies.
References
- 1. How to Identify and Manage Baricitinib Impurity in Pharmaceutical Manufacturing [hrdpharm.com]
- 2. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmh.org [ijmh.org]
- 4. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Polyamide Synthesis Using 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-aminopropyl)hexahydro-2H-azepin-2-one, also known as N-(3-Aminopropyl)caprolactam, is a functionalized lactam that holds potential as a comonomer in the synthesis of modified polyamides. Its structure incorporates a primary amine group, offering a reactive site for polymerization, and a caprolactam ring, which can undergo ring-opening polymerization. The incorporation of this monomer can introduce pendant amine groups or act as a branching agent, thereby modifying the properties of the resulting polyamide, such as solubility, dyeability, and adhesion. These application notes provide an overview of the potential synthetic routes and detailed protocols for the preparation of polyamides utilizing this specialized monomer.
Synthetic Approaches
The synthesis of polyamides incorporating 1-(3-aminopropyl)hexahydro-2H-azepin-2-one can be approached through two primary methods:
-
Ring-Opening Copolymerization: In this method, the caprolactam ring of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is opened along with a standard lactam monomer, such as ε-caprolactam, to form a random or block copolymer. The pendant aminopropyl group can then be used for further modifications or can influence the polymer's properties.
-
Polycondensation: The primary amine group of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one allows it to act as a diamine monomer in a polycondensation reaction with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). This method results in a polyamide with the caprolactam moiety as a pendant group.
Due to the lack of specific literature detailing the polymerization of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, the following protocols are based on established methods for polyamide synthesis and adapted from procedures for structurally similar monomers.
Experimental Protocols
Protocol 1: Hydrolytic Ring-Opening Copolymerization with ε-Caprolactam
This protocol is adapted from the synthesis of branched polyamide 6 by copolymerizing ε-caprolactam and α-amino-ε-caprolactam, a structural isomer of the target monomer.[1] This method is expected to yield a branched polyamide with enhanced properties.
Materials:
-
ε-Caprolactam (CPL)
-
1-(3-aminopropyl)hexahydro-2H-azepin-2-one (AP-CPL)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet/outlet, and a thermocouple.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Pelletizer.
Procedure:
-
Reactor Charging: Charge the autoclave with the desired molar ratio of ε-caprolactam and 1-(3-aminopropyl)hexahydro-2H-azepin-2-one. A starting point could be a 99:1 molar ratio of CPL to AP-CPL. Add a small amount of deionized water (e.g., 1-5 wt% of the total monomer weight) to initiate the hydrolytic polymerization.
-
Inerting: Seal the autoclave and purge with high-purity nitrogen gas three times to remove any oxygen. Pressurize the reactor with nitrogen to approximately 0.5 MPa.
-
Pre-polymerization: Begin stirring and heat the reactor to 225°C. Maintain this temperature for 30 minutes to initiate the ring-opening of the lactams.
-
Polymerization: Increase the temperature to 245°C and maintain for 3 hours under pressure.
-
Pressure Release and Post-Polymerization: Slowly release the pressure to atmospheric pressure over a period of 1 hour while maintaining the temperature at 245°C.
-
Vacuum Step: Apply a vacuum to the reactor (below -0.05 MPa) for 1 hour to remove water and other volatile byproducts, driving the polymerization to completion.
-
Product Discharge and Purification: Extrude the molten polymer from the reactor under nitrogen pressure and pelletize. The resulting polymer pellets can be purified by dissolving them in hot water (90°C) to remove unreacted monomers and low molecular weight oligomers, followed by drying in a vacuum oven.
Table 1: Representative Reaction Conditions for Hydrolytic Ring-Opening Copolymerization
| Parameter | Value |
| Monomer Ratio (CPL:AP-CPL) | 99:1 (molar) |
| Initiator (Water) | 1-5 wt% |
| Pre-polymerization Temperature | 225°C |
| Pre-polymerization Time | 0.5 hours |
| Polymerization Temperature | 245°C |
| Polymerization Time | 3 hours |
| Vacuum | < -0.05 MPa |
| Vacuum Time | 1 hour |
Protocol 2: Solution Polycondensation with a Diacyl Chloride
This protocol describes a general method for the synthesis of polyamides by reacting a diamine with a diacyl chloride in a suitable solvent at low temperatures.
Materials:
-
1-(3-aminopropyl)hexahydro-2H-azepin-2-one (AP-CPL)
-
Adipoyl chloride (or another suitable diacyl chloride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl)
-
Pyridine (anhydrous)
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Low-temperature bath (e.g., ice-salt bath).
Procedure:
-
Monomer Solution Preparation: In the three-necked flask, dissolve a specific amount of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one and lithium chloride in anhydrous N,N-dimethylacetamide under a nitrogen atmosphere. Cool the solution to 0°C using the low-temperature bath. Add anhydrous pyridine to the solution as an acid scavenger.
-
Addition of Diacyl Chloride: Dissolve an equimolar amount of adipoyl chloride in a small amount of anhydrous DMAc and add it dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Polymer Precipitation and Purification: Precipitate the resulting polymer by pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring. Collect the fibrous polymer precipitate by filtration.
-
Washing and Drying: Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts. Dry the purified polymer in a vacuum oven at 80°C to a constant weight.
Table 2: Representative Reaction Conditions for Solution Polycondensation
| Parameter | Condition |
| Solvent | N,N-dimethylacetamide (DMAc) |
| Additive | Lithium Chloride (LiCl) |
| Acid Scavenger | Pyridine |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 24 hours |
| Precipitation Solvent | Methanol |
Characterization of the Resulting Polyamides
The synthesized polyamides should be characterized to determine their structure, molecular weight, and thermal properties.
Table 3: Recommended Characterization Techniques
| Property | Technique | Expected Information |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of amide bond formation and incorporation of the AP-CPL monomer. |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal stability. |
Visualizations
Caption: Synthetic pathways for polyamides using 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Caption: General experimental workflow for polyamide synthesis and characterization.
References
Application Notes and Protocols for Surface Modification of Polymers using N-(3-aminopropyl)caprolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymeric materials is a critical step in the development of advanced biomedical devices, drug delivery systems, and research tools. The introduction of specific functional groups onto a polymer surface can dramatically alter its properties, influencing biocompatibility, cell adhesion, protein adsorption, and the covalent attachment of bioactive molecules. N-(3-aminopropyl)caprolactam is a versatile molecule of interest for surface functionalization, featuring a primary amine group for subsequent bioconjugation and a caprolactam ring that may enhance hydrophilicity and biocompatibility.[1]
These application notes provide a comprehensive overview of the methodologies for modifying polymer surfaces with N-(3-aminopropyl)caprolactam, with a focus on plasma polymerization. Detailed protocols for the modification process and subsequent characterization are provided to guide researchers in this area.
Principle of Surface Modification
The primary amine group of N-(3-aminopropyl)caprolactam serves as a reactive handle for the covalent immobilization of a wide range of biomolecules, such as peptides, proteins, antibodies, and nucleic acids.[2] This functionalization is essential for creating bioactive surfaces that can interact with biological systems in a specific and controlled manner. The caprolactam moiety, a cyclic amide, may contribute to favorable surface properties, including improved wettability and reduced non-specific protein binding.
One of the most effective methods for depositing a thin, uniform, and amine-rich layer of a monomer like N-(3-aminopropyl)caprolactam onto a polymer surface is plasma polymerization.[3] This technique utilizes an ionized gas (plasma) to activate the monomer and induce its polymerization and deposition as a thin film. The resulting plasma-polymerized coating is typically pinhole-free, highly cross-linked, and well-adhered to the substrate.
Experimental Protocols
Plasma Polymerization of N-(3-aminopropyl)caprolactam
This protocol describes a general procedure for the plasma polymerization of N-(3-aminopropyl)caprolactam onto a polymer substrate. The optimal parameters may vary depending on the specific plasma reactor and substrate material.
Materials:
-
N-(3-aminopropyl)caprolactam (liquid or solid with low melting point)
-
Polymer substrates (e.g., polystyrene, polyethylene, PEEK)
-
Plasma reactor (capacitively coupled, 13.56 MHz RF power supply)
-
Argon gas (99.999% purity)
-
Acetone and isopropanol (reagent grade) for substrate cleaning
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrates by sonication in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove any surface contaminants.
-
Dry the substrates under a stream of nitrogen gas and place them in the plasma reactor chamber.
-
-
Reactor Setup and Pre-treatment:
-
Evacuate the plasma reactor chamber to a base pressure of <10 mTorr.
-
Introduce argon gas at a controlled flow rate (e.g., 20 sccm) and ignite an argon plasma (e.g., 50 W for 5 minutes) to further clean and activate the substrate surface. This step can enhance the adhesion of the subsequent polymer coating.[4]
-
-
Monomer Delivery:
-
Gently heat the N-(3-aminopropyl)caprolactam monomer in a flask connected to the reactor chamber to increase its vapor pressure. The temperature should be carefully controlled to ensure a steady flow of monomer vapor without decomposition.
-
Introduce the monomer vapor into the chamber at a controlled flow rate.
-
-
Plasma Polymerization:
-
Ignite the plasma under a continuous flow of the monomer vapor. The plasma parameters need to be optimized to achieve the desired film properties. A pulsed plasma regime is often preferred to retain the chemical structure of the monomer.[5]
-
Example plasma parameters:
-
RF Power: 20-100 W
-
Pressure: 50-200 mTorr
-
Deposition Time: 1-10 minutes
-
Pulsing: 100 µs 'on' time, 900 µs 'off' time
-
-
-
Post-treatment and Storage:
-
After deposition, switch off the RF power and the monomer flow.
-
Allow the chamber to cool down before venting with argon or nitrogen.
-
Remove the coated substrates and store them in a clean, dry environment (e.g., a desiccator) to minimize post-plasma oxidation.[5]
-
Quantification of Surface Amine Density using a Ninhydrin Assay
This protocol provides a method to quantify the concentration of primary amine groups on the modified polymer surface.[6]
Materials:
-
N-(3-aminopropyl)caprolactam modified polymer substrates
-
Ninhydrin reagent solution
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
Procedure:
-
Place the amine-modified polymer substrates in a multi-well plate.
-
Add a known volume of ninhydrin solution to each well, ensuring the substrate is fully immersed.
-
Heat the plate at a controlled temperature (e.g., 80°C) for 20 minutes to allow the reaction between ninhydrin and the primary amines to proceed, forming a colored product (Ruhemann's purple).
-
After cooling to room temperature, transfer the solution from each well to a new cuvette.
-
Measure the absorbance of the solution at 570 nm using a UV-Vis spectrophotometer.
-
Create a calibration curve using a known concentration of a primary amine solution (e.g., a solution of N-(3-aminopropyl)caprolactam) to correlate absorbance with amine concentration.
-
Calculate the surface amine density based on the absorbance values and the surface area of the polymer substrate.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of polymer surfaces before and after modification with N-(3-aminopropyl)caprolactam. This data is provided for illustrative purposes, as specific values will depend on the polymer substrate and the precise experimental conditions.
Table 1: Surface Wettability Analysis
| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Surface Energy (mN/m) |
| Unmodified Polystyrene | 92 ± 3 | 75 ± 4 | 40 |
| N-(3-aminopropyl)caprolactam modified Polystyrene | 55 ± 4 | 30 ± 3 | 58 |
Table 2: Surface Chemical Composition (XPS Analysis)
| Surface | Atomic Concentration (%) | |||
| C | O | N | Si | |
| Unmodified Polystyrene | 99 | <1 | 0 | 0 |
| N-(3-aminopropyl)caprolactam modified Polystyrene | 70 | 12 | 18 | 0 |
Table 3: Quantification of Surface Amine Groups
| Surface | Amine Density (nmol/cm²) |
| N-(3-aminopropyl)caprolactam modified Polystyrene | 1.5 - 5.0 |
Visualizations
Experimental Workflow for Surface Modification and Characterization
Caption: Workflow for polymer surface modification and subsequent analysis.
Logical Relationship for Bioconjugation
Caption: Amine-reactive crosslinking for biomolecule immobilization.
References
- 1. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]
- 2. Emerging Synthetic Techniques for Protein-Polymer Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ame.nd.edu [ame.nd.edu]
- 4. repository.nie.edu.sg [repository.nie.edu.sg]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-aminopropyl)hexahydro-2H-azepin-2-one is a chemical compound of interest in various research and development sectors. Due to its primary amine functionality and likely high polarity, direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[1] Chemical derivatization is a crucial strategy to overcome these limitations. This process involves chemically modifying the analyte to improve its volatility, thermal stability, and/or detectability.[2][3] By introducing a chromophore, fluorophore, or a group amenable to mass spectrometry, derivatization significantly enhances the analytical performance for quantification and detection.[4][5]
This document provides detailed application notes and protocols for the derivatization of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one for analysis by HPLC with fluorescence detection and GC-Mass Spectrometry (GC-MS).
Principle of Derivatization
The primary amine group of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is a reactive site that can be targeted by various derivatizing reagents. The choice of reagent depends on the analytical technique to be employed.
-
For HPLC Analysis: Pre-column derivatization with a fluorescent labeling agent is a common approach.[6] Reagents such as o-Phthalaldehyde (OPA) in the presence of a thiol, or N-hydroxysuccinimide (NHS) esters of fluorescent dyes, react with the primary amine to form highly fluorescent derivatives.[7][8] These derivatives can be detected with high sensitivity and selectivity using a fluorescence detector.[9][10]
-
For GC-MS Analysis: Derivatization is necessary to increase the volatility and thermal stability of the analyte.[1] Acylation or silylation are common methods.[2] Acylating reagents like trifluoroacetic anhydride (TFAA) or silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen of the amine group to form less polar and more volatile derivatives suitable for GC analysis.[1][11]
Experimental Workflow
The general workflow for the derivatization and analysis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is outlined below.
Caption: General experimental workflow for the analysis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Protocol 1: Derivatization for HPLC-Fluorescence Detection
This protocol describes the pre-column derivatization of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one using o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) for subsequent analysis by HPLC with fluorescence detection.[6]
Materials:
-
1-(3-aminopropyl)hexahydro-2H-azepin-2-one standard or sample extract
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (e.g., 1.5 mL autosampler vials)
Reagent Preparation:
-
OPA/NAC Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 mg of NAC. Then, add 9 mL of 0.4 M boric acid buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in methanol or water. Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization Reaction:
-
In a reaction vial, mix 50 µL of the standard solution or sample with 200 µL of the OPA/NAC reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes. The reaction is rapid, but the derivatives may have limited stability.[6]
-
-
HPLC Analysis:
-
Immediately inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Phosphate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.
-
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol details the derivatization of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one by acylation with trifluoroacetic anhydride (TFAA) for GC-MS analysis.[11]
Materials:
-
1-(3-aminopropyl)hexahydro-2H-azepin-2-one standard or dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: The sample or standard should be in a dried state. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried sample in the reaction vial.
-
Cap the vial tightly and vortex thoroughly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
After heating, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions (Example):
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
-
Quantitative Data Summary
The following table summarizes representative quantitative data that could be obtained using the described methods. Note that these are example values and actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-Fluorescence (OPA Derivatization) | GC-MS (TFAA Derivatization) |
| Retention Time (min) | 8.5 | 12.2 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL | 5 - 15 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Recovery (%) | 95 - 105% | 90 - 110% |
Signaling Pathways and Logical Relationships
The derivatization reactions can be visualized as a logical progression from the analyte to a detectable product.
Caption: Chemical derivatization pathways for HPLC and GC-MS analysis.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Gas-chromatographic determination of an antifibrinolytic drug, epsilon-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-aminopropyl)caprolactam
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and stability assessment of N-(3-aminopropyl)caprolactam (CAS No. 24566-95-8). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
| Property | Value |
| Chemical Name | N-(3-aminopropyl)caprolactam |
| Synonyms | 1-(3-Aminopropyl)hexahydro-2H-azepin-2-one, N-(3-Aminopropyl)-ε-caprolactam |
| CAS Number | 24566-95-8 |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Appearance | White to off-white solid or liquid |
| Solubility | Soluble in polar solvents |
| Boiling Point | 90-95 °C @ 1 x 10⁻³ Torr; 326 °C @ 760 mmHg |
| Flash Point | 150.9 °C |
| Density | 1.004 g/cm³ |
Hazard Identification and Safety Precautions
N-(3-aminopropyl)caprolactam is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
Handling and Storage
Proper handling and storage are essential to maintain the quality and stability of N-(3-aminopropyl)caprolactam.
Handling
-
Handle in a well-ventilated chemical fume hood.
-
Avoid generation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
-
Wash hands thoroughly after handling.
Storage
| Condition | Recommendation |
| Temperature | 4°C |
| Light | Protect from light |
| Container | Store in a tightly closed, original container. |
| Incompatibilities | Avoid strong oxidizing agents. The amino group may react with aldehydes, ketones, and esters. The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions. |
| Storage Location | Store in a dry, cool, and well-ventilated place. Store locked up. |
Experimental Protocols
Protocol for a General Stability Study
This protocol outlines a general procedure to assess the stability of N-(3-aminopropyl)caprolactam under various environmental conditions.
Objective: To determine the stability of N-(3-aminopropyl)caprolactam under specified storage conditions over a set period.
Materials:
-
N-(3-aminopropyl)caprolactam
-
Calibrated stability chambers
-
Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
-
Suitable solvent for analysis (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation:
-
Accurately weigh N-(3-aminopropyl)caprolactam into appropriate containers for each time point and storage condition.
-
Prepare an initial (T=0) sample for immediate analysis to serve as the baseline.
-
-
Storage Conditions:
-
Place samples in stability chambers set to the desired conditions. Recommended long-term and accelerated conditions are based on ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Include a condition based on the recommended storage: 4°C, protected from light.
-
-
Time Points:
-
Pull samples for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months. For a long-term study, time points could be 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from potential degradation products.
-
At each time point, dissolve the stored sample in a suitable solvent to a known concentration.
-
Analyze the samples using the validated analytical method.
-
-
Data Analysis:
-
Quantify the amount of N-(3-aminopropyl)caprolactam remaining at each time point.
-
Identify and quantify any degradation products.
-
Assess any changes in physical appearance (e.g., color, clarity).
-
Determine the shelf-life based on the time it takes for the concentration of the active substance to decrease to a predefined limit (e.g., 95% of the initial concentration).
-
Visualizations
Caption: Workflow for the safe handling and storage of N-(3-aminopropyl)caprolactam.
Caption: Potential degradation pathways for N-(3-aminopropyl)caprolactam.
References
Application Notes and Protocols for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Hazard Identification and Summary
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, as a derivative of aminocaproic acid, is anticipated to require careful handling to minimize exposure. Based on the data for aminocaproic acid, this compound may cause skin and eye irritation and could be harmful if swallowed or inhaled.[1] All personnel should be thoroughly trained in the potential hazards and safe handling procedures before working with this substance.
Table 1: Summary of Potential Hazards (based on Aminocaproic Acid)
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P264: Wash hands thoroughly after handling.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[1] P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | P260: Do not breathe dust.[1] P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following PPE should be worn at all times when handling 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-.
-
Eye Protection: Chemical safety goggles are required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[3]
Caption: Required Personal Protective Equipment workflow before handling the compound.
Handling and Storage Protocols
3.1. General Handling:
-
All work with 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
3.2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Recommended storage is at room temperature or refrigerated.[2]
Caption: General workflow for safe handling and storage of the compound.
Experimental Protocols
4.1. Weighing Protocol:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE.
-
Place a clean, tared weigh boat on the balance.
-
Carefully transfer the desired amount of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- to the weigh boat using a clean spatula.
-
Record the weight.
-
Securely close the stock container.
-
Clean the spatula and any contaminated surfaces.
4.2. Dissolving Protocol:
-
In a chemical fume hood, add the weighed compound to a suitable flask.
-
Slowly add the desired solvent while stirring to avoid splashing.
-
If necessary, gently heat the solution on a stirrer/hotplate to aid dissolution. Avoid boiling.
-
Once dissolved, cap the flask.
First Aid and Emergency Procedures
Table 2: First Aid Measures (based on Aminocaproic Acid)
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1] If irritation persists, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1][2] |
| Ingestion | Rinse mouth with water.[4] Do not induce vomiting.[4] Seek immediate medical attention.[4] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[3]
-
Wear appropriate PPE, including respiratory protection if necessary.[3]
-
Contain the spill using an inert absorbent material.[3]
-
Collect the spilled material into a suitable, closed container for disposal.[2][3]
-
Do not allow the material to enter drains or waterways.[2]
Waste Disposal
All waste containing 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- should be considered hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations.
Caption: Hierarchy of controls to minimize exposure to the compound.
References
Application of N-(3-aminopropyl)caprolactam in Drug Delivery Systems: Application Notes and Protocols
A Note to the Researcher: Direct literature on the application of N-(3-aminopropyl)caprolactam in drug delivery systems is limited. However, the structurally similar and extensively studied monomer, N-vinylcaprolactam (NVCL), and its corresponding polymer, poly(N-vinylcaprolactam) (PNVCL), serve as an excellent proxy. The presence of the aminopropyl group in N-(3-aminopropyl)caprolactam offers a reactive handle for bioconjugation and potential pH-responsiveness, suggesting that its utility in drug delivery would be analogous or even enhanced compared to PNVCL. The following application notes and protocols are based on established methodologies for PNVCL and are presented as a guide for the development of drug delivery systems using polymers derived from N-(3-aminopropyl)caprolactam.
Application Notes
N-(3-aminopropyl)caprolactam is a functionalized lactam monomer that, upon polymerization, can yield polymers with significant potential in the design of advanced drug delivery systems. The primary amine group provides a site for covalent attachment of drugs, targeting ligands, or other functional moieties, while the caprolactam structure can impart thermo-responsive properties, similar to the well-documented poly(N-vinylcaprolactam) (PNVCL). These polymers can be formulated into nanoparticles, hydrogels, and micelles for the controlled and targeted delivery of therapeutic agents.
Key Features and Advantages:
-
Biocompatibility: PNVCL, a close analog, is generally considered biocompatible, making polymers of N-(3-aminopropyl)caprolactam promising candidates for biomedical applications.
-
Stimuli-Responsiveness: PNVCL exhibits a Lower Critical Solution Temperature (LCST) close to physiological temperature (around 32-34°C), allowing for temperature-triggered drug release.[1] It is anticipated that polymers of N-(3-aminopropyl)caprolactam would exhibit similar thermo-responsive behavior.
-
Functionalizability: The primary amine group on the aminopropyl side chain is a key advantage, enabling straightforward conjugation of biomolecules and providing pH-responsive character.
-
Versatility in Formulation: These polymers can be used to create a variety of drug delivery platforms, including:
-
Nanoparticles: For intravenous administration, offering the potential for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.
-
Hydrogels: For injectable depots or topical formulations, providing sustained local drug release.
-
Micelles: Amphiphilic block copolymers can self-assemble into core-shell structures for the encapsulation of hydrophobic drugs.[2]
-
Potential Applications in Drug Delivery:
-
Oncology: Thermo-responsive nanoparticles can be designed to release their chemotherapeutic payload in the hyperthermic environment of a tumor. The amine functionality can be used to attach tumor-targeting ligands.
-
Inflammation and Infection: Stimuli-responsive hydrogels can be engineered to release anti-inflammatory or antimicrobial agents in response to local temperature changes or pH shifts at the site of inflammation or infection.
-
Gene Delivery: The cationic nature of the protonated amine groups can facilitate the complexation and delivery of nucleic acids.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug loading and release from PNVCL-based drug delivery systems, which can serve as a benchmark for systems developed with poly(N-(3-aminopropyl)caprolactam).
Table 1: Drug Loading and Encapsulation Efficiency in PNVCL-based Nanoparticles
| Drug | Polymer System | Particle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Etoposide | P(NVCL-co-MMA) | < 50 | Not Reported | 35 - 67 | [3] |
| Doxorubicin | PEG-b-PCL micelles | Not Reported | 7.33 | Not Reported | [4] |
Note: P(NVCL-co-MMA) refers to Poly(N-vinyl caprolactam-co-methylmethacrylate). PEG-b-PCL refers to Poly(ethylene glycol)-block-poly(ε-caprolactone).
Table 2: In Vitro Drug Release from PNVCL-based Systems
| Drug | Polymer System | Release Conditions | Cumulative Release | Time | Reference |
| Ciprofloxacin HCl | PNIPA-NVC microspheres | pH 7.4, 25°C | > 80% | 12 h | [5] |
| Ciprofloxacin HCl | PNIPA-NVC microspheres | pH 7.4, 37°C | ~ 60% | 12 h | [5] |
| Doxorubicin | PEG-b-PBnPyCL micelles | pH 5.0 | ~ 60% | 48 h | [4] |
| Doxorubicin | PEG-b-PBnPyCL micelles | pH 7.4 | ~ 25% | 48 h | [4] |
Note: PNIPA-NVC refers to Poly(N-isopropylacrylamide-co-N-vinyl caprolactam). PEG-b-PBnPyCL refers to Poly(ethylene glycol)-b-poly(N-propyl-N-benzyl-7-oxopane-4-carboxamide).
Experimental Protocols
The following are detailed protocols for the synthesis of drug-loaded nanoparticles and subsequent in vitro drug release studies, adapted from literature on PNVCL. These can be modified for polymers of N-(3-aminopropyl)caprolactam.
Protocol 1: Synthesis of Drug-Loaded Poly(N-(3-aminopropyl)caprolactam) Nanoparticles via Microemulsion Polymerization
Objective: To synthesize drug-loaded nanoparticles by incorporating the drug during the polymerization process.
Materials:
-
N-(3-aminopropyl)caprolactam (monomer)
-
Methyl methacrylate (co-monomer, optional, to tune properties)
-
Sodium dodecyl sulfate (SDS, surfactant)
-
Potassium persulfate (KPS, initiator)
-
Hydrophobic drug (e.g., Etoposide, Doxorubicin)
-
Deionized water
-
Dialysis membrane (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
Prepare the Microemulsion:
-
Dissolve a specific amount of SDS in deionized water in a round-bottom flask to form the aqueous phase.
-
In a separate vial, dissolve the hydrophobic drug and N-(3-aminopropyl)caprolactam monomer (and co-monomer if used) in a minimal amount of a suitable organic solvent to create the oil phase.
-
Add the oil phase to the aqueous phase dropwise while stirring vigorously to form a stable microemulsion.
-
-
Initiate Polymerization:
-
Purge the microemulsion with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C in a water bath.
-
Dissolve KPS initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Allow the reaction to proceed for 6-8 hours under a nitrogen atmosphere with continuous stirring.
-
-
Purification of Nanoparticles:
-
Cool the resulting nanoparticle dispersion to room temperature.
-
Transfer the dispersion to a dialysis bag and dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove unreacted monomers, surfactant, and initiator.
-
Collect the purified nanoparticle suspension.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension at -80°C.
-
Lyophilize the frozen sample for 48-72 hours to obtain a dry powder of drug-loaded nanoparticles.
-
Store the lyophilized nanoparticles in a desiccator at 4°C.
-
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.
Materials:
-
Lyophilized drug-loaded nanoparticles
-
A suitable organic solvent to dissolve the polymer and the drug (e.g., Dimethyl sulfoxide, DMSO)
-
UV-Vis Spectrophotometer
-
Standard drug solutions of known concentrations
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of the drug in the chosen organic solvent at known concentrations.
-
Measure the absorbance of each standard solution at the drug's maximum absorbance wavelength (λmax) using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Analysis:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a known volume of the organic solvent to completely disrupt the nanoparticle structure and release the encapsulated drug.
-
Measure the absorbance of this solution at the λmax of the drug.
-
-
Calculations:
-
Determine the concentration of the drug in the sample solution using the standard curve.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles under physiological conditions.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis membrane (MWCO corresponding to the drug's molecular weight)
-
Thermostatically controlled shaking water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Setup of the Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of PBS (e.g., 1 mL).
-
Transfer the nanoparticle dispersion into a dialysis bag and securely seal it.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS (e.g., 50 mL), which acts as the release medium.
-
Place the entire setup in a shaking water bath maintained at 37°C.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Analysis:
-
Measure the absorbance of the collected samples at the λmax of the drug using a UV-Vis spectrophotometer.
-
Determine the concentration of the released drug in each sample using a pre-established calibration curve in PBS.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative percentage of drug release versus time to obtain the drug release profile.
-
Visualizations
Below are diagrams created using the DOT language to illustrate the experimental workflows and logical relationships described.
Caption: Workflow for the synthesis of drug-loaded nanoparticles.
Caption: Workflow for the in vitro drug release study.
Caption: Logical relationship of stimuli-responsive drug release.
References
- 1. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Drug Delivery through Amide-Functionalized Polycaprolactones: Enhanced Loading Capacity and Sustained Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Troubleshooting N-(3-aminopropyl)caprolactam synthesis side reactions
Technical Support Center: N-(3-aminopropyl)caprolactam Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the synthesis of N-(3-aminopropyl)caprolactam. The information is structured to help identify, understand, and resolve common side reactions and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(3-aminopropyl)caprolactam and what are its primary challenges?
A common and direct method for synthesizing N-(3-aminopropyl)caprolactam is the reaction between ε-caprolactam and 1,3-diaminopropane. This reaction involves the nucleophilic attack of the diamine on the caprolactam, leading to the desired N-substituted product. The primary challenges in this synthesis are controlling selectivity and preventing unwanted side reactions, such as polymerization of the caprolactam starting material and the formation of bis-substituted byproducts.
Q2: My reaction mixture has become highly viscous and difficult to stir. What is the likely cause?
A significant increase in viscosity is typically due to the anionic ring-opening polymerization of ε-caprolactam, forming Nylon 6.[1][2] This process can be initiated by the amine reagent, especially at elevated temperatures. The propagating polymer chains lead to a high molecular weight, viscous product, which reduces the yield of the desired monomeric N-(3-aminopropyl)caprolactam.
Q3: Analytical results (MS, NMR) show a significant byproduct with a mass corresponding to two caprolactam units plus one diamine unit. What is this species?
This byproduct is most likely the bis-adduct, N,N'-(propane-1,3-diyl)bis(azepan-2-one). It forms when both primary amine groups of a single 1,3-diaminopropane molecule react with two separate ε-caprolactam molecules. This is a common side reaction when the stoichiometry does not heavily favor an excess of the diamine.
Q4: How can I minimize the formation of the bis-adduct and other impurities?
To favor the mono-substitution product and minimize the bis-adduct, a large molar excess of 1,3-diaminopropane should be used. This statistical approach ensures that a caprolactam molecule is more likely to encounter a fresh, unreacted diamine molecule. Additionally, controlling reaction temperature and time can prevent the formation of oligomers and other condensation byproducts.[3] Purification of the crude caprolactam starting material can also be crucial to remove impurities that may catalyze side reactions.[4]
Q5: What are the best practices for purifying the final N-(3-aminopropyl)caprolactam product?
Purification is typically achieved through vacuum distillation. Unreacted 1,3-diaminopropane (the lower boiling point component) is removed first, followed by the distillation of the desired product. The high-boiling point fraction will contain the bis-adduct and any polymeric byproducts. Recrystallization from a suitable solvent system can also be an effective method for purification.[5][6]
Troubleshooting Guide: Side Reactions
This table summarizes common issues, their probable causes, and recommended solutions to mitigate them during the synthesis.
| Observed Issue | Probable Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Formation of bis-adduct. 2. Polymerization of ε-caprolactam.[2] 3. Incomplete reaction. | 1. Use a significant molar excess (e.g., 5-10 fold) of 1,3-diaminopropane. 2. Lower the reaction temperature and shorten the reaction time. 3. Increase reaction time or temperature moderately; confirm starting material consumption via TLC or GC. |
| High Viscosity of Reaction Mixture | Anionic ring-opening polymerization of ε-caprolactam to form Nylon 6.[1] | Maintain a lower reaction temperature (e.g., 100-120°C). Avoid prolonged reaction times at high temperatures. |
| Presence of High-Boiling Point Impurity (Mass = 2x Caprolactam + 1x Diamine) | Formation of the bis-adduct due to reaction at both ends of the diamine. | Increase the molar excess of 1,3-diaminopropane. Consider adding the caprolactam slowly to a heated solution of the diamine. |
| Complex Mixture of Byproducts | Self-condensation or oligomerization of ε-caprolactam.[3] | Ensure the purity of the starting ε-caprolactam. Use the mildest effective reaction conditions (temperature and time). |
Illustrative Experimental Protocol
Disclaimer: This is a general, representative protocol based on established chemical principles for N-alkylation of lactams. Optimal conditions may vary and should be determined empirically.
Synthesis of N-(3-aminopropyl)caprolactam
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with 1,3-diaminopropane (5.0 molar equivalents) and a small amount of a non-nucleophilic base catalyst (e.g., sodium hydride, carefully added).
-
Reaction Initiation: Heat the mixture to 100°C under a nitrogen atmosphere.
-
Addition: Slowly add ε-caprolactam (1.0 molar equivalent) to the stirred solution over 1 hour.
-
Reaction: Maintain the reaction temperature at 100-110°C for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Assemble a vacuum distillation apparatus.
-
Carefully distill off the excess 1,3-diaminopropane at reduced pressure.
-
Increase the vacuum and temperature to distill the product, N-(3-aminopropyl)caprolactam. Collect the fraction at the appropriate boiling point.
-
The high-molecular-weight bis-adduct and any polymer will remain in the distillation flask.
-
Visual Guides
Reaction and Side Product Pathways
The following diagram illustrates the intended synthetic pathway for N-(3-aminopropyl)caprolactam and the two primary competing side reactions.
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and address common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. EP3568389B1 - Process for the purification of caprolactam from a solution of crude caprolactam without organic solvent extraction - Google Patents [patents.google.com]
- 5. US4140686A - Method for purifying α-amino-ε-caprolactam - Google Patents [patents.google.com]
- 6. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
Technical Support Center: Optimizing Purification of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one (also known as N-(3-Aminopropyl)-ε-caprolactam). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1-(3-aminopropyl)hexahydro-2H-azepin-2-one?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:
-
Unreacted ε-caprolactam: The starting lactam may be carried through the reaction.
-
Unreacted 3-aminopropanol: The amine starting material may also be present.
-
Side-products: Similar to caprolactam synthesis, side-products such as valeramide and octahydrophenazine could potentially form under certain reaction conditions, though this is less common for the N-alkylation reaction to form the title compound.
-
Solvent and Reagents: Residual solvents and other reagents used in the synthesis.
Q2: What are the primary methods for purifying 1-(3-aminopropyl)hexahydro-2H-azepin-2-one?
A2: The primary purification methods for this compound, based on its properties as a viscous liquid with a high boiling point, include:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities.
-
Column Chromatography: Useful for removing impurities with different polarities.
-
Crystallization of a Salt: Since the compound has a basic amino group, it can be converted to a salt (e.g., hydrochloride or oxalate salt) and purified by recrystallization.
Q3: The purified product is a viscous liquid. How can I best handle and store it?
A3: 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is a viscous liquid at room temperature.[1] For easier handling, you can gently warm the container. It should be stored in a cool, dark place under an inert atmosphere to prevent degradation.
Q4: What analytical techniques are suitable for assessing the purity of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one?
A4: Several analytical techniques can be employed to determine the purity of the final product:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of purification and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Issue 1: Low Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Steps |
| Product decomposition at high temperatures. | Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle temperature is not excessively high. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Product co-distills with impurities. | Check the purity of the crude material before distillation. A preliminary purification step, such as a solvent wash or extraction, may be necessary. |
| Inefficient condensation. | Ensure the condenser has a sufficient flow of coolant at the appropriate temperature. Check for any leaks in the vacuum system. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate stationary phase. | For basic amines like this compound, standard silica gel can lead to tailing and poor separation. Consider using alumina or a modified silica gel (e.g., amine-functionalized silica). |
| Incorrect mobile phase. | Optimize the solvent system. A gradient elution may be necessary. For normal phase chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and resolution on silica gel. |
| Sample overload. | Reduce the amount of crude material loaded onto the column. |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider a different purification technique or a multi-step purification approach. |
Issue 3: Difficulty with Crystallization of the Salt
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent system. | The choice of solvent is critical. A good solvent will dissolve the salt at an elevated temperature but not at room temperature. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, or solvent mixtures). |
| Supersaturation not achieved. | Concentrate the solution by slowly evaporating the solvent. Try cooling the solution slowly to induce crystallization. Seeding the solution with a small crystal of the pure salt can also initiate crystallization. |
| Oiling out instead of crystallization. | This occurs when the solubility of the compound is exceeded at a temperature above its melting point. Try using a more dilute solution or a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Vacuum Distillation
-
Preparation: Ensure the crude 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is free of any residual solvents by placing it under high vacuum for a sufficient period.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a well-insulated heating mantle and ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Begin heating the distillation flask slowly while monitoring the pressure.
-
The compound has a reported boiling point of 90-95 °C at 1 x 10⁻³ Torr.[1] Adjust the heating to maintain a steady distillation rate.
-
Collect the fractions in separate receiving flasks.
-
-
Analysis: Analyze the purity of each fraction using TLC or HPLC to identify the fractions containing the pure product.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase. For this basic amine, alumina (neutral or basic) or amine-functionalized silica gel is recommended to avoid peak tailing.
-
Mobile Phase Selection:
-
Determine a suitable solvent system using TLC analysis. A good starting point for normal phase chromatography is a mixture of dichloromethane and methanol.
-
To improve separation on standard silica gel, add 0.5% triethylamine to the mobile phase.
-
-
Column Packing: Pack the column with the chosen stationary phase, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Protocol 3: Recrystallization via Salt Formation
-
Salt Formation:
-
Dissolve the crude 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of an acid (e.g., hydrochloric acid in ether or oxalic acid in ethanol) dropwise while stirring.
-
Continue adding the acid until precipitation of the salt is complete.
-
-
Isolation of the Crude Salt: Filter the precipitated salt and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine (Optional):
-
Dissolve the purified salt in water.
-
Add a base (e.g., sodium hydroxide or sodium carbonate solution) to deprotonate the amine.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Physical Properties of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Viscous liquid | [1] |
| Boiling Point | 90-95 °C @ 1 x 10⁻³ Torr | [1] |
Table 2: Suggested TLC Systems
| Stationary Phase | Mobile Phase | Application |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine | Monitoring reaction progress and assessing purity. |
| Alumina | Ethyl Acetate:Hexane (1:1) | Alternative system to avoid issues with silica. |
Visualizations
Caption: General purification workflow for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Caption: Troubleshooting guide for column chromatography separation issues.
References
Technical Support Center: Synthesis of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the synthesis of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-. Two primary synthetic routes are considered:
-
Route A: N-Alkylation of ε-caprolactam with a protected 3-aminopropyl halide, followed by deprotection.
-
Route B: Michael addition of ε-caprolactam to acrylonitrile, followed by reduction of the nitrile.
Route A: N-Alkylation and Deprotection
Issue 1: Low or no yield of N-(3-phthalimidopropyl)caprolactam (Intermediate)
| Potential Cause | Troubleshooting Step |
| Inefficient deprotonation of ε-caprolactam | Ensure the base (e.g., NaH, KHMDS) is fresh and handled under strictly anhydrous conditions. Consider using a stronger base or increasing the reaction temperature. |
| Poor reactivity of the alkylating agent | Confirm the purity and integrity of N-(3-bromopropyl)phthalimide. Using the corresponding iodide may increase reactivity. |
| Suboptimal reaction conditions | Experiment with different solvents (e.g., DMF, THF, DMSO). A higher reaction temperature may be required, but monitor for side reactions. |
| Side reactions | Elimination of HBr from the alkylating agent can occur. Use a non-nucleophilic base and control the reaction temperature carefully. |
Issue 2: Incomplete or failed deprotection of the phthalimide group
| Potential Cause | Troubleshooting Step |
| Incorrect deprotection method for the substrate | Hydrazine hydrate in ethanol or methanol is a common and effective method.[1] For substrates sensitive to harsh conditions, consider milder methods like sodium borohydride in an alcohol followed by acetic acid treatment.[2][3][4] |
| Insufficient reagent | Use a molar excess of the deprotecting agent (e.g., 2-4 equivalents of hydrazine hydrate). |
| Short reaction time or low temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require prolonged heating under reflux. |
| Formation of insoluble byproducts | The phthalhydrazide byproduct from hydrazine-mediated deprotection can sometimes be difficult to remove. Ensure proper workup procedures, including acidification to precipitate the byproduct, followed by filtration. |
Route B: Michael Addition and Nitrile Reduction
Issue 3: Low yield of N-(2-cyanoethyl)caprolactam (Intermediate)
| Potential Cause | Troubleshooting Step |
| Weak base catalyst | A strong base is typically required to deprotonate the caprolactam for the Michael addition. Consider using sodium methoxide or potassium tert-butoxide. |
| Polymerization of acrylonitrile | Use a polymerization inhibitor and add the acrylonitrile slowly to the reaction mixture. Ensure the reaction temperature is controlled. |
| Reversibility of the Michael addition | Ensure the reaction goes to completion by using an excess of acrylonitrile or by removing the product as it is formed. |
Issue 4: Incomplete reduction of the nitrile to the primary amine
| Potential Cause | Troubleshooting Step |
| Inappropriate reducing agent | Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[5][6][7] Ensure it is fresh and used in a suitable anhydrous solvent like THF or diethyl ether. |
| Presence of moisture | The reaction must be conducted under strictly anhydrous conditions as LiAlH4 reacts violently with water. |
| Formation of intermediate imine | Ensure a sufficient excess of the reducing agent is used to drive the reaction to the primary amine. |
| Difficult workup | The workup for LiAlH4 reductions can be challenging. Follow a standard procedure (e.g., Fieser workup) to quench the reaction and precipitate the aluminum salts for easier filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-?
A1: While specific literature for this exact compound is scarce, a common and reliable method for analogous structures is the N-alkylation of ε-caprolactam. This typically involves the reaction of the sodium or potassium salt of ε-caprolactam with a protected 3-aminopropyl halide, such as N-(3-bromopropyl)phthalimide, followed by a deprotection step.[8][9]
Q2: How can I improve the yield of the N-alkylation step?
A2: To improve the yield, ensure you are using a strong, non-nucleophilic base to fully deprotonate the ε-caprolactam. The reaction should be carried out under anhydrous conditions to prevent quenching of the base and the caprolactam anion. Using a polar aprotic solvent like DMF or DMSO can also enhance the reaction rate.
Q3: What are the advantages of using a phthalimide protecting group?
A3: The phthalimide group is a robust protecting group for primary amines that is stable to a wide range of reaction conditions. It is particularly useful for preventing over-alkylation. Various methods are available for its removal, allowing for flexibility in the synthetic strategy.[1]
Q4: Are there alternative synthetic routes I can consider?
A4: An alternative route is the Michael addition of ε-caprolactam to acrylonitrile, which forms N-(2-cyanoethyl)caprolactam.[8] The nitrile group can then be reduced to the desired primary amine using a strong reducing agent like LiAlH4.[5][6]
Q5: How do I monitor the progress of these reactions?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the alkylation/addition and the deprotection/reduction steps. Use a suitable solvent system that provides good separation of the starting materials and products. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots.
Q6: What are the key safety precautions for these syntheses?
A6: When working with strong bases like NaH and reducing agents like LiAlH4, it is crucial to work in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). These reagents are highly reactive with water and moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Phthalimide Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate | Reflux in Ethanol or Methanol | High yield, common method | Formation of a phthalhydrazide precipitate that can be difficult to remove |
| Acid Hydrolysis | Concentrated HCl or H2SO4 | Reflux | Simple reagents | Harsh conditions, may not be suitable for sensitive substrates |
| Base Hydrolysis | Aqueous NaOH or KOH | Reflux | Simple reagents | Harsh conditions, may cause side reactions |
| Reductive Deprotection | Sodium borohydride, then acetic acid | Room temperature, then 80°C | Mild, near-neutral conditions, good for sensitive substrates | Requires a two-step, one-pot procedure |
Experimental Protocols
Route A: N-Alkylation of ε-caprolactam and Phthalimide Deprotection
Step 1: Synthesis of N-(3-phthalimidopropyl)caprolactam
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to yield 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
-
Dissolve the N-(3-phthalimidopropyl)caprolactam (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0-4.0 eq).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter the mixture and wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any remaining impurities.
-
Basify the aqueous layer with aqueous sodium hydroxide until pH > 12.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Route B: Michael Addition and Nitrile Reduction
Step 1: Synthesis of N-(2-cyanoethyl)caprolactam
-
To a solution of ε-caprolactam (1.0 eq) in toluene, add a catalytic amount of a strong base (e.g., sodium methoxide, 0.1 eq).
-
Heat the mixture to 50 °C.
-
Add acrylonitrile (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction at 50 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Reduction of the Nitrile
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of N-(2-cyanoethyl)caprolactam (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts through a pad of celite and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic workflow for Route A: N-Alkylation and Deprotection.
Caption: Synthetic workflow for Route B: Michael Addition and Nitrile Reduction.
Caption: A logical troubleshooting workflow for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. prepchem.com [prepchem.com]
Preventing degradation of N-(3-aminopropyl)caprolactam during polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(3-aminopropyl)caprolactam during polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(3-aminopropyl)caprolactam during polymerization?
A1: N-(3-aminopropyl)caprolactam, like other lactams and polyamides, is susceptible to three main degradation pathways during polymerization, especially at elevated temperatures:
-
Thermal Degradation: At high temperatures, the polyamide chain can undergo cleavage, leading to a decrease in molecular weight and the formation of various degradation products. For polyamides, this can involve the breaking of the C-N bond in the peptide group.
-
Hydrolytic Degradation: The presence of water can lead to the hydrolysis of the amide bonds in the polymer chain, which is the reverse of the condensation reaction. This results in chain scission and a reduction in molecular weight. The rate of hydrolysis is influenced by temperature and pH.
-
Oxidative Degradation: In the presence of oxygen, especially at high temperatures, oxidative degradation can occur. This process is initiated by the formation of free radicals, which can then react with oxygen to create peroxy radicals. These radicals can propagate a chain reaction, leading to chain scission, cross-linking, and the formation of various oxidized byproducts. Polymers containing tertiary amines can be particularly susceptible to oxidation.
Q2: How does the aminopropyl side group influence the polymerization and potential for degradation?
A2: The N-(3-aminopropyl) side group introduces several unique considerations during polymerization:
-
Branching and Cross-linking: The primary amine on the aminopropyl group can react with other monomer or polymer chains, leading to branching. At high concentrations or under certain conditions, this can result in extensive cross-linking and the formation of an insoluble gel.
-
Increased Reactivity: The presence of the additional amine group can influence the overall reactivity of the monomer and the resulting polymer.
-
Potential for Side Reactions: The amine group can participate in side reactions, which may affect the polymerization kinetics and the final polymer structure.
Q3: What are the common signs of N-(3-aminopropyl)caprolactam degradation during my experiment?
A3: Common indicators of degradation include:
-
Discoloration: The polymer melt or the final product may appear yellow or brown, which can be a sign of oxidative degradation or other side reactions.
-
Inconsistent Molecular Weight: Degradation often leads to a lower than expected average molecular weight or a broadening of the molecular weight distribution, which can be observed through techniques like Gel Permeation Chromatography (GPC).
-
Gel Formation: The appearance of insoluble gel particles in the polymer melt indicates excessive cross-linking, which can be a consequence of uncontrolled branching reactions involving the aminopropyl group.
-
Poor Mechanical Properties: Degraded polymers often exhibit reduced tensile strength, brittleness, and other undesirable mechanical properties.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Yellowing or Discoloration of Polymer | 1. Oxidative degradation: Presence of oxygen in the reaction atmosphere. 2. High polymerization temperature: Thermal degradation and side reactions are accelerated at higher temperatures. 3. Impurities in the monomer: Certain impurities can act as catalysts for degradation reactions. | 1. Inert Atmosphere: Ensure the polymerization is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. 2. Temperature Control: Optimize the polymerization temperature to be high enough for efficient reaction but below the onset of significant thermal degradation. Consider performing thermal analysis (TGA/DSC) on the monomer to determine its thermal stability. 3. Monomer Purification: Purify the N-(3-aminopropyl)caprolactam monomer before use, for example, by recrystallization or distillation, to remove impurities. |
| Low Molecular Weight or Broad Molecular Weight Distribution | 1. Hydrolytic degradation: Presence of moisture in the monomer, initiator, or solvent. 2. Chain termination reactions: Impurities or side reactions can lead to premature termination of polymer chains. 3. Imprecise stoichiometry: In step-growth polymerization, an exact stoichiometric balance of functional groups is crucial for achieving high molecular weight. | 1. Dry Reagents and Glassware: Thoroughly dry all glassware and reagents before use. Use anhydrous solvents. 2. Monomer Purity: Use highly purified monomer to minimize side reactions. 3. Stoichiometric Control: Carefully measure and control the ratio of reactants. |
| Gel Formation | 1. Uncontrolled branching/cross-linking: The aminopropyl side group can lead to excessive branching and gelation. 2. High concentration of N-(3-aminopropyl)caprolactam: Higher concentrations increase the probability of intermolecular reactions. 3. High polymerization temperature: Promotes side reactions leading to cross-linking. | 1. Control Monomer Feed: In a copolymerization, control the feed ratio of N-(3-aminopropyl)caprolactam to caprolactam to limit the density of branching points. 2. Optimize Temperature: Lower the polymerization temperature to reduce the rate of side reactions. 3. Use of a Chain Stopper: In some cases, a monofunctional reactant can be added in a controlled manner to limit the molecular weight and prevent gelation. |
| Inconsistent Polymerization Rate | 1. Presence of inhibitors: Impurities in the monomer or reaction system can inhibit the polymerization. 2. Variable catalyst/initiator activity: The activity of the catalyst or initiator can be affected by moisture or other impurities. 3. Temperature fluctuations: Inconsistent temperature control can lead to variable reaction rates. | 1. Monomer and Reagent Purification: Ensure high purity of all components. 2. Consistent Catalyst Handling: Store and handle the catalyst/initiator under inert and dry conditions. 3. Precise Temperature Control: Use a reliable temperature controller to maintain a stable reaction temperature. |
Experimental Protocols
Protocol 1: Purification of N-(3-aminopropyl)caprolactam Monomer
Objective: To remove impurities that can interfere with polymerization and promote degradation.
Method: Recrystallization
-
Dissolve the crude N-(3-aminopropyl)caprolactam in a suitable hot solvent (e.g., acetone or toluene). The choice of solvent may require some optimization based on the specific impurities present.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at a temperature below their melting point.
Note: The purity of the monomer can be assessed by techniques such as NMR, HPLC, or melting point determination.
Protocol 2: Anionic Ring-Opening Polymerization of N-(3-aminopropyl)caprolactam (Copolymerization with ε-Caprolactam)
Objective: To synthesize a branched polyamide with controlled degradation.
Materials:
-
N-(3-aminopropyl)caprolactam (purified)
-
ε-Caprolactam (polymerization grade, dried)
-
Initiator (e.g., sodium caprolactamate)
-
Activator (e.g., an N-acylcaprolactam)
-
Anhydrous, oxygen-free solvent (optional, for solution polymerization)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble a multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Monomer Charging: Charge the desired ratio of ε-caprolactam and N-(3-aminopropyl)caprolactam into the flask. To control branching, start with a low molar percentage of N-(3-aminopropyl)caprolactam (e.g., 1-5 mol%).
-
Inerting: Heat the flask gently under a steady flow of inert gas to melt the monomers and drive off any residual moisture.
-
Initiator Addition: At the desired polymerization temperature (typically 150-250°C, but should be optimized), add the initiator under a positive pressure of inert gas.
-
Activator Addition: After the initiator has been allowed to react, add the activator to start the polymerization.
-
Polymerization: Continue stirring under an inert atmosphere for the desired reaction time. The viscosity of the melt will increase as the polymerization proceeds.
-
Termination and Isolation: Terminate the polymerization by cooling the reactor. The solid polymer can then be removed, ground, and purified by washing with water or another suitable solvent to remove unreacted monomer and oligomers.
-
Drying: Dry the purified polymer under vacuum.
Visualizations
Caption: Primary degradation pathways for N-(3-aminopropyl)caprolactam during polymerization.
Caption: General experimental workflow for the polymerization of N-(3-aminopropyl)caprolactam.
Caption: Troubleshooting decision tree for common polymerization issues.
Technical Support Center: Enhancing the Solubility of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving 1-(3-aminopropyl)hexahydro-2H-azepin-2-one?
A1: 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, a basic compound due to its aminopropyl group, may exhibit poor aqueous solubility at neutral pH. This can hinder its absorption and bioavailability in preclinical and clinical studies, making formulation development challenging.[1][2]
Q2: What are the most common strategies to enhance the solubility of a basic compound like this?
A2: Several effective methods can be employed to improve the solubility of poorly water-soluble drugs.[3] For a basic compound, the most common approaches include pH adjustment, salt formation, the use of co-solvents, solid dispersions, and complexation with cyclodextrins.[1][4][5][6]
Q3: How does pH adjustment improve the solubility of this compound?
A3: As a basic compound, 1-(3-aminopropyl)hexahydro-2H-azepin-2-one will become protonated and form a more soluble cationic species at a pH below its pKa.[7][8] By lowering the pH of the aqueous medium, a significant increase in solubility can often be achieved.
Q4: When is salt formation a suitable strategy?
A4: Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs.[4][9][10] For this basic compound, forming a salt with a suitable acidic counter-ion can dramatically enhance its aqueous solubility.[9]
Q5: What are co-solvents and how do they work?
A5: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[5][11] They work by reducing the polarity of the aqueous solvent system, making it more favorable for dissolving lipophilic molecules.[12]
Q6: What is a solid dispersion and how can it improve solubility?
A6: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[13] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[13][14]
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon standing.
-
Possible Cause: The solution is supersaturated, or the pH has shifted.
-
Troubleshooting Steps:
-
Verify the pH of the solution and adjust if necessary to maintain the ionized form of the compound.
-
Consider using a precipitation inhibitor, such as a hydrophilic polymer, in your formulation.
-
If using a co-solvent system, ensure the concentration of the co-solvent is sufficient to maintain solubility.
-
Issue 2: Inconsistent solubility results between experiments.
-
Possible Cause: Variations in experimental conditions such as temperature, pH, or mixing time.
-
Troubleshooting Steps:
-
Standardize all experimental parameters, including temperature, pH measurement and adjustment procedures, and the duration and method of agitation.
-
Ensure the purity of the compound and the quality of the solvents used.
-
Allow sufficient time for the system to reach equilibrium.
-
Issue 3: Low drug loading is achievable with solid dispersion.
-
Possible Cause: Poor miscibility between the drug and the carrier.
-
Troubleshooting Steps:
-
Screen a variety of hydrophilic carriers to find one with better miscibility with your compound.
-
Optimize the drug-to-carrier ratio.
-
Employ a different method for preparing the solid dispersion, such as spray drying or hot-melt extrusion, which may improve miscibility.[15]
-
Data on Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility that can be expected from various enhancement techniques for a typical poorly soluble basic compound. The actual fold increase for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one may vary and requires experimental determination.
| Solubility Enhancement Technique | Expected Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 10 - 1,000 | Dependent on the pKa of the compound and the target pH. |
| Salt Formation | 100 - 10,000 | Requires an ionizable group; the choice of counter-ion is critical.[4] |
| Co-solvency | 2 - 500 | The choice and concentration of the co-solvent are key factors.[11] |
| Solid Dispersion | 10 - 200 | Depends on the carrier, drug loading, and preparation method. |
| Cyclodextrin Complexation | 5 - 100 | The type of cyclodextrin and the stoichiometry of the complex are important.[16][17] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 8.
-
Add an excess amount of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one to a fixed volume of each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Caption: Workflow for solubility enhancement via pH adjustment.
Protocol 2: Solubility Enhancement by Salt Formation
-
Dissolve 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in a suitable organic solvent.
-
In a separate container, dissolve a stoichiometric equivalent of a selected acid (e.g., hydrochloric acid, citric acid) in the same solvent.
-
Slowly add the acid solution to the compound solution while stirring.
-
Continue stirring for a specified period to allow for salt formation, which may be indicated by precipitation.
-
Isolate the resulting salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
Determine the aqueous solubility of the prepared salt using the method described in Protocol 1 (at a neutral pH).
Caption: Workflow for solubility enhancement via salt formation.
Protocol 3: Solubility Enhancement by Co-solvency
-
Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water in various ratios (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one to each co-solvent mixture.
-
Follow steps 3-5 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture for solubilization.
Caption: Workflow for solubility enhancement using co-solvents.
Protocol 4: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier (e.g., PVP K30, PEG 6000).
-
Dissolve both 1-(3-aminopropyl)hexahydro-2H-azepin-2-one and the carrier in a common volatile solvent (e.g., ethanol, methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Determine the dissolution rate and solubility of the solid dispersion in an aqueous medium.
Caption: Workflow for preparing a solid dispersion.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. japer.in [japer.in]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. humapub.com [humapub.com]
- 17. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: N-(3-aminopropyl)caprolactam Reaction Scale-Up
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the reaction scale-up of N-(3-aminopropyl)caprolactam. The information addresses common challenges encountered when transitioning from laboratory-scale synthesis to pilot or production-scale manufacturing.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for N-(3-aminopropyl)caprolactam and what are the initial scale-up concerns?
A1: N-(3-aminopropyl)caprolactam is typically synthesized via the nucleophilic addition of a 3-aminopropyl source, such as 1,3-diaminopropane, to ε-caprolactam. The reaction involves the ring-opening of the lactam.
The primary scale-up concerns stem from the transition from a lab environment with precise control to an industrial setting where variables can introduce inefficiencies.[1] Key challenges include:
-
Process Reproducibility: Ensuring that reaction conditions optimized at a small scale remain consistent in larger vessels is a significant hurdle.[2]
-
Heat and Mass Transfer: The efficiency of mixing and heat dissipation changes dramatically with reactor size, potentially affecting reaction kinetics, yield, and impurity profiles.[1][2]
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at the production scale, leading to complex purification challenges.
-
Energy Consumption: Maintaining optimal temperature and pressure in large volumes is considerably more energy-intensive.[1]
Q2: How does heat management differ between lab-scale and production-scale reactors?
A2: Heat management is a critical challenge during scale-up due to the change in the surface-area-to-volume ratio.
-
Lab-Scale (e.g., 1L flask): A high surface-area-to-volume ratio allows for rapid and efficient heat dissipation. Overheating is less of a concern and can be easily managed with a simple heating mantle or cooling bath.
-
Production-Scale (e.g., 1000L reactor): The surface-area-to-volume ratio is significantly lower. Heat generated by an exothermic reaction cannot be removed as efficiently, creating potential for thermal runaways, increased byproduct formation, and product degradation.[1] Industrial-scale processes require specialized equipment like jacketed reactors and carefully designed process controls to manage the thermal load.
Q3: What new impurities should be monitored for when scaling up the N-(3-aminopropyl)caprolactam synthesis?
A3: While unreacted starting materials are a concern at any scale, scaling up can introduce or increase the concentration of specific process-related impurities. For the synthesis of N-(3-aminopropyl)caprolactam, potential impurities include:
-
Oligomers: High local concentrations of reactants or "hot spots" due to inefficient mixing can promote the formation of dimers and trimers of caprolactam or the product itself.[3]
-
Products of Double Addition: If using 1,3-diaminopropane, a second molecule of caprolactam can react with the primary amine of the desired product, leading to a higher molecular weight impurity.
-
Thermal Degradation Products: Increased reaction times and higher temperatures in large reactors can lead to the degradation of both reactants and the final product.[3]
-
Hydrolyzed Derivatives: The presence of water can lead to the hydrolysis of the caprolactam ring, forming aminocaproic acid.[3]
Q4: How can mixing efficiency be maintained or validated during scale-up?
A4: Maintaining consistent mixing is crucial for achieving uniform temperature distribution and reactant concentration, which directly impacts reaction yield and selectivity.[2]
-
Geometric Similarity: Whenever possible, the pilot- and production-scale reactors should be geometrically similar to the lab-scale vessel (e.g., impeller type, baffle configuration).
-
Computational Fluid Dynamics (CFD): CFD modeling can simulate fluid dynamics within a large reactor to identify areas of poor mixing and optimize impeller design and speed before physical implementation.[4]
-
Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ probes (FTIR, Raman), allows for real-time monitoring of reactant and product concentrations at different points within the reactor, providing direct feedback on mixing homogeneity.[2]
-
Tracer Studies: Injecting a non-reactive tracer and monitoring its distribution over time is a practical method to experimentally determine mixing times and efficiency in a new reactor setup.[4]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of the N-(3-aminopropyl)caprolactam reaction.
| Problem | Possible Cause | Recommended Solution |
| Low or Inconsistent Yield | Inefficient Heat Transfer: Localized "hot spots" or overall temperature deviations from the optimum, leading to side reactions or degradation.[1] | Verify the performance of the reactor heating/cooling jacket.Optimize the flow rate and temperature of the heat transfer fluid.Consider a semi-batch process where one reactant is added slowly to control the exothermic release. |
| Poor Mixing: Non-uniform distribution of reactants, leading to incomplete conversion in certain zones of the reactor.[2][4] | Increase impeller speed (agitator RPM). Note: This may increase energy consumption and shear.Evaluate alternative impeller designs (e.g., pitched-blade turbine vs. anchor).Use CFD modeling to identify and eliminate dead zones.[4] | |
| Raw Material Variability: Inconsistent quality of ε-caprolactam or the amine source can affect reaction performance.[2] | Implement stringent quality control checks on incoming raw materials.Establish strong relationships with suppliers to ensure consistent material quality. | |
| High Impurity Levels | Formation of Oligomers/Byproducts: Reaction temperature is too high, or reaction time is too long.[3] | Re-optimize the reaction temperature for the larger scale. A lower temperature for a longer time might be necessary.Use in-situ monitoring (PAT) to stop the reaction once the desired conversion is reached, avoiding over-processing. |
| Ineffective Purification at Scale: Downstream purification methods (e.g., distillation, chromatography) may not scale linearly.[5][6] | Redevelop the purification protocol specifically for the larger volume and different impurity profile.For distillation, this may involve adjusting column packing, pressure, and reboiler duty.[6]For chromatography, column dimensions, flow rates, and gradient profiles must be re-validated.[5] | |
| Process Control Issues | Batch-to-Batch Inconsistency: Manual control of process parameters (e.g., addition rates, temperature ramps) is not precise enough at a large scale. | Implement an automated process control system to ensure parameters are precisely met for every batch.Utilize a Quality by Design (QbD) framework to understand how process parameters affect the final product.[2] |
| Extended Reaction Times: Heat and mass transfer limitations slow down the reaction rate compared to the lab scale.[1] | While seemingly counterintuitive, a slight increase in reaction temperature (if it doesn't compromise purity) can compensate for slower kinetics.Investigate alternative catalysts or reactor designs (e.g., microreactors for certain applications) that can intensify the process.[1][7] |
Section 3: Data Presentation
The following tables present hypothetical data to illustrate common scale-up effects.
Table 1: Impact of Scale on Key Reaction Parameters (Hypothetical Data)
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (2000 L) |
| Typical Yield | 95% | 91% | 88% |
| Mixing Time | < 10 seconds | 2 - 4 minutes | 8 - 12 minutes |
| Batch Time | 4 hours | 6 hours | 8 hours |
| Impurity A (Dimer) | 0.2% | 0.8% | 1.5% |
| Impurity B (Degradant) | < 0.1% | 0.5% | 1.1% |
Table 2: Common Impurities and Proposed Control Strategies
| Impurity | Type | Formation Condition | Control Strategy |
| Unreacted ε-caprolactam | Starting Material | Incomplete reaction | Increase reaction time; ensure stoichiometric balance; verify mixing efficiency. |
| Bis-adduct | Byproduct | Excess ε-caprolactam; high temp | Use a slight excess of the diamine; control reactant addition rate. |
| Caprolactam Dimer/Trimer | Oligomer | High temperature; "hot spots" | Improve heat removal; lower reaction temperature; ensure uniform mixing.[3] |
| Aminocaproic Acid | Hydrolysis Product | Presence of water | Use anhydrous solvents and reactants; ensure the reactor is dry before use.[3] |
Section 4: Experimental Protocols
Protocol 1: Representative Lab-Scale Synthesis of N-(3-aminopropyl)caprolactam
-
Objective: To synthesize N-(3-aminopropyl)caprolactam on a 1L scale.
-
Materials:
-
ε-caprolactam (1.0 mol)
-
1,3-Diaminopropane (1.2 mol)
-
Toluene (500 mL)
-
Nitrogen gas supply
-
-
Equipment:
-
1L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer/thermocouple
-
Heating mantle
-
-
Procedure:
-
Assemble the glassware and ensure the system is dry. Purge with nitrogen for 15 minutes.
-
Add ε-caprolactam and toluene to the flask. Begin stirring to dissolve the solid.
-
Slowly add 1,3-diaminopropane to the mixture over 30 minutes. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours.
-
Monitor the reaction progress by taking aliquots for GC or HPLC analysis every hour.
-
Once the reaction is complete (e.g., <1% remaining caprolactam), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via vacuum distillation to yield the final product.
-
Protocol 2: Pilot-Scale Reaction Monitoring Using Process Analytical Technology (PAT)
-
Objective: To ensure consistent reaction progress and identify the optimal endpoint during a 100L scale-up synthesis.
-
Equipment:
-
100L jacketed glass-lined reactor with automated temperature control.
-
In-situ FTIR probe installed in a reactor baffle.
-
Automated process control system.
-
-
Procedure:
-
Charge the reactor with reactants and solvent as per the scaled-up batch record.
-
Initiate the automated heating and agitation sequence.
-
Begin real-time data acquisition with the in-situ FTIR probe.
-
Calibrate the FTIR response to monitor the disappearance of the caprolactam carbonyl peak and the appearance of the product's amide peak.
-
Trend these key peaks in real-time against time and temperature.
-
Define the reaction endpoint based on the stabilization of the reactant and product peaks (i.e., when the reaction rate plateaus).
-
Program the control system to automatically initiate the cooling sequence once the FTIR data indicates the reaction has reached the defined endpoint.
-
Use the collected data to build a process model that can predict batch performance and ensure batch-to-batch consistency.
-
Section 5: Visualizations
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Core challenges in chemical reaction scale-up.
Caption: Proposed reaction pathway for N-(3-aminopropyl)caprolactam.
References
- 1. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. veeprho.com [veeprho.com]
- 4. Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics [mdpi.com]
- 5. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (56p) Crude Caprolactam Purification Processing | AIChE [proceedings.aiche.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-?
A1: The primary synthetic routes for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, also known as N-(3-aminopropyl)caprolactam, involve the modification of ε-caprolactam. The most common approaches are:
-
N-Alkylation of ε-caprolactam: This involves the direct reaction of the ε-caprolactam anion with a suitable 3-aminopropyl halide.
-
Two-Step Cyanoethylation and Reduction: This route consists of a Michael addition of acrylonitrile to ε-caprolactam, followed by the reduction of the resulting nitrile to the primary amine.
-
Reductive Amination: This method involves the reaction of ε-caprolactam with an appropriate aldehyde or ketone containing a protected amino group, followed by reduction of the intermediate iminium ion.
Q2: What are the critical starting material impurities to consider?
A2: The purity of the starting material, ε-caprolactam, is crucial for minimizing impurities in the final product. Common impurities in industrial caprolactam that can affect subsequent reactions include:
-
Cyclohexanone
-
Aniline
-
Octahydrophenazine[1]
-
Various amides and lactones[2]
-
Volatile bases such as C3-C7 amides[3]
It is highly recommended to use high-purity ε-caprolactam for this synthesis.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify reactants, products, and byproducts.[1][4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-.
Issue 1: Low Yield of the Desired Product in N-Alkylation
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete deprotonation of ε-caprolactam: The amide proton of caprolactam is not sufficiently acidic for deprotonation by weak bases. | Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF to ensure complete formation of the caprolactamate anion. |
| Side reactions of the alkylating agent: The 3-aminopropyl halide may undergo self-polymerization or elimination reactions under basic conditions. | Add the alkylating agent slowly to the reaction mixture at a controlled temperature. Consider using a protected amine on the alkylating agent, such as a phthalimide or a Boc-protected amine, followed by a deprotection step. |
| Low reactivity of the alkylating agent: The halide may not be sufficiently reactive. | Use an alkyl iodide, which is typically more reactive than the corresponding bromide or chloride. An in-situ Finkelstein reaction (adding a catalytic amount of NaI) can be employed if using an alkyl chloride or bromide. |
Issue 2: Formation of Oligomeric Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Anionic polymerization of ε-caprolactam: The caprolactamate anion can initiate the ring-opening polymerization of neutral caprolactam, leading to the formation of polyamide oligomers.[5] | Maintain a low concentration of neutral caprolactam when the anion is present. This can be achieved by adding the caprolactam slowly to the base or by using a stoichiometry where the base is not in large excess. Running the reaction at lower temperatures can also disfavor polymerization. |
| High reaction temperature: Elevated temperatures can promote polymerization. | Conduct the N-alkylation at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: Incomplete Reduction of the Nitrile (Cyanoethylation Route)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive catalyst: The hydrogenation catalyst (e.g., Raney Nickel) may have lost its activity. | Use freshly prepared or properly stored active Raney Nickel. Ensure the catalyst is not exposed to air or poisons. |
| Insufficient hydrogen pressure or temperature: The reduction conditions may not be vigorous enough. | Increase the hydrogen pressure and/or the reaction temperature according to established protocols for nitrile reduction. |
| Presence of catalyst poisons: Impurities in the substrate or solvent can deactivate the catalyst. | Purify the N-(2-cyanoethyl)caprolactam intermediate before the reduction step. Use high-purity solvents. |
Issue 4: Formation of Secondary Amines and Other Byproducts in Reductive Amination
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-alkylation of the desired product: The newly formed primary amine can react further with the aldehyde starting material. | Use a stoichiometric excess of the amine source relative to the carbonyl compound to favor the formation of the primary amine. |
| Reduction of the starting aldehyde/ketone: The reducing agent may reduce the carbonyl group before imine formation. | Choose a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the carbonyl group. |
| Hydrolysis of the imine intermediate: The presence of excessive water can lead to the hydrolysis of the imine back to the starting materials. | Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water. |
Experimental Protocols
Protocol 1: N-Alkylation of ε-Caprolactam with 3-Chloropropylamine Hydrochloride
-
Deprotonation of ε-Caprolactam: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1 equivalent) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: To the resulting solution of the caprolactamate anion, add a solution of 3-chloropropylamine hydrochloride (1 equivalent) in anhydrous dimethylformamide (DMF) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Two-Step Cyanoethylation and Reduction
Step 1: Cyanoethylation of ε-Caprolactam
-
To a solution of ε-caprolactam (1 equivalent) in toluene, add a catalytic amount of a strong base such as sodium hydroxide.
-
Add acrylonitrile (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-cyanoethyl)caprolactam.
Step 2: Reduction of N-(2-cyanoethyl)caprolactam
-
In a high-pressure reactor, dissolve the N-(2-cyanoethyl)caprolactam (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (slurry in the reaction solvent).
-
Pressurize the reactor with hydrogen gas (typically 50-100 bar) and heat to 80-120 °C.
-
Maintain the reaction under these conditions until hydrogen uptake ceases, monitoring by TLC or GC-MS.
-
Cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the resulting 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- by vacuum distillation.
Visualizations
Caption: Synthetic routes to 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]
Technical Support Center: N-(3-aminopropyl)caprolactam Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of N-(3-aminopropyl)caprolactam.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of N-(3-aminopropyl)caprolactam.
| Problem/Question | Potential Causes | Recommended Solutions |
| Low Polymer Molecular Weight | - Impure Monomer: The presence of impurities can terminate the growing polymer chains. - Incorrect Stoichiometry: An imbalance between the monomer, catalyst, and activator can lead to premature termination.[1] - Presence of Water: In anionic polymerization, water can deactivate the catalyst and initiator.[2][3] - Side Reactions: The pendant aminopropyl group may undergo side reactions that interfere with polymerization. | - Monomer Purification: Purify the N-(3-aminopropyl)caprolactam monomer, for example by re-crystallization, before use.[4] - Precise Measurements: Ensure accurate measurement of all reactants.[1] - Dry Conditions: For anionic polymerization, ensure all reagents and glassware are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1][5] - Optimize Reaction Conditions: Adjust temperature and reaction time to minimize side reactions. |
| Inconsistent or Slow Polymerization Rate | - Inefficient Catalyst/Activator: The chosen catalyst or activator may not be effective for this specific substituted caprolactam. - Low Reaction Temperature: The temperature may be too low for efficient initiation and propagation. - Catalyst Deactivation: Impurities such as water or air can deactivate the catalyst.[3][6] | - Catalyst Screening: Experiment with different catalysts (e.g., sodium hydride, N-heterocyclic carbenes) and activators (e.g., N-acetylcaprolactam).[7][8] - Increase Temperature: Gradually increase the polymerization temperature. Anionic polymerization of caprolactam is often conducted at 140-180°C.[9] - Ensure Inert Atmosphere: Use a good inert gas sweep, such as nitrogen or carbon dioxide, to remove any moisture or oxygen.[5] |
| Polymer Discoloration | - High Polymerization Temperature: Excessive heat can lead to thermal degradation of the monomer or polymer. - Oxygen Presence: Oxidation of the monomer or polymer at high temperatures can cause discoloration. - Catalyst Residue: Some catalysts or their byproducts may be colored. | - Optimize Temperature: Determine the optimal temperature range that provides a good polymerization rate without causing degradation. - Strict Inert Atmosphere: Maintain a strict inert atmosphere throughout the polymerization process. - Catalyst Selection: Consider using catalysts that are known to produce colorless polymers. |
| Gel Formation | - Cross-linking Reactions: The pendant aminopropyl group could potentially lead to branching or cross-linking, especially at high temperatures or with certain catalysts. | - Protecting Groups: Consider protecting the pendant amino group before polymerization and deprotecting it afterward. - Milder Reaction Conditions: Use lower temperatures or shorter reaction times. - Alternative Catalysts: Explore catalysts that are less likely to promote side reactions with the amino group. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing N-(3-aminopropyl)caprolactam?
A1: The two primary methods for polymerizing caprolactam and its derivatives are anionic ring-opening polymerization (AROP) and hydrolytic polymerization.[10][11] AROP is generally much faster and occurs at lower temperatures, while hydrolytic polymerization is slower and requires higher temperatures.[12]
Q2: Which catalysts are recommended for the anionic ring-opening polymerization (AROP) of N-(3-aminopropyl)caprolactam?
A2: For AROP, a strong, non-nucleophilic base is required as a catalyst, and a co-initiator (activator) is often used.[10]
-
Catalysts: Alkali metals or their compounds such as sodium metal, sodium hydride, or sodium hydroxide are commonly used.[9][13]
-
Activators/Co-initiators: N-acyl lactams, such as N-acetylcaprolactam, are frequently used to initiate chain growth.[7] N,N'-diacyl bis-caprolactams can also be employed.[9]
Q3: How does the pendant aminopropyl group affect catalyst selection?
A3: The primary amino group on the N-(3-aminopropyl)caprolactam is a nucleophile and a base, which could potentially react with and deactivate certain catalysts or initiators, or lead to branching. Catalyst systems should be chosen to minimize these side reactions. Organocatalysts like N-heterocyclic carbenes (NHCs) might offer an alternative, as they are known to polymerize functionalized lactams.[8][10]
Q4: What is the role of water in the polymerization process?
A4: The role of water is critically different in the two main polymerization methods:
-
In anionic polymerization , water is a strong poison. It reacts with the anionic catalyst and growing polymer chains, terminating the polymerization.[2][3] Therefore, the reaction must be conducted under strictly anhydrous conditions.
-
In hydrolytic polymerization , water acts as the initiator. It first hydrolyzes the caprolactam ring to form aminocaproic acid, which then undergoes polycondensation.[13][14][15]
Q5: How can I control the molecular weight of the resulting polymer?
A5: The molecular weight can be controlled by several factors:
-
Monomer to Initiator/Catalyst Ratio: In anionic polymerization, varying the ratio of the monomer to the activator can control the final molecular weight.[10]
-
Reaction Time: In hydrolytic polymerization, longer reaction times generally lead to higher molecular weights, up to an equilibrium point.[5]
-
Chain Terminators: The introduction of monofunctional reactants or controlled amounts of water (in AROP) can be used to cap the growing chains and control molecular weight.[5]
Data Presentation
Table 1: Comparison of Polymerization Methods for Caprolactam Derivatives
| Parameter | Anionic Ring-Opening Polymerization (AROP) | Hydrolytic Polymerization |
| Catalyst/Initiator | Strong base (e.g., Sodium Hydride) + Activator (e.g., N-acetylcaprolactam)[7][9] | Water, Acids[11][14] |
| Typical Temperature | 140 - 180 °C[9] | 260 - 290 °C[3] |
| Reaction Time | Minutes to a few hours[12] | 10 - 20 hours[3] |
| Atmosphere | Inert (Nitrogen, Argon)[5] | Can be performed under nitrogen sweep to remove water |
| Sensitivity to Water | Very high; water acts as a poison[2] | Required for initiation[13] |
| Key Advantage | Fast reaction rate[12] | Simpler process, less sensitive to impurities (other than water) |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of N-(3-aminopropyl)caprolactam
Materials:
-
N-(3-aminopropyl)caprolactam (highly purified)
-
Sodium hydride (NaH) as catalyst
-
N-acetylcaprolactam as activator
-
Anhydrous toluene or other suitable solvent
-
Nitrogen or Argon gas for inert atmosphere
Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer and Catalyst Addition: In a flame-dried, three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the purified N-(3-aminopropyl)caprolactam. Heat the flask to melt the monomer (e.g., ~150°C).
-
Catalyst Dispersion: Under a positive pressure of nitrogen, carefully add the required amount of sodium hydride (e.g., 0.1 - 1.0 mol% relative to the monomer). Stir the mixture until the catalyst is well-dispersed.
-
Initiation: Inject the activator, N-acetylcaprolactam (e.g., in a molar quantity of 1 to 2 times the catalyst), into the molten monomer-catalyst mixture.[9]
-
Polymerization: Maintain the reaction temperature (e.g., 160-180°C) and continue stirring. The viscosity of the mixture will increase significantly as polymerization proceeds. The reaction is often complete within minutes to a few hours.[12]
-
Termination and Isolation: Once the desired viscosity is reached or the reaction time is complete, cool the reactor to stop the polymerization. The solid polymer can be removed and purified by dissolving in a suitable solvent and precipitating in a non-solvent, followed by drying under vacuum.
Protocol 2: Hydrolytic Polymerization of N-(3-aminopropyl)caprolactam
Materials:
-
N-(3-aminopropyl)caprolactam
-
Deionized water
Methodology:
-
Charging the Reactor: Charge the N-(3-aminopropyl)caprolactam and a specific amount of water (e.g., 5-10% by weight) into a high-pressure reactor equipped with a stirrer and a nitrogen inlet/outlet.[3]
-
Heating and Pressurization: Seal the reactor and begin heating to a high temperature (e.g., 260-290°C).[3] The pressure inside the reactor will rise due to the water vapor.
-
Polymerization: Maintain the temperature for several hours (e.g., 10-20 hours) to allow for the initial hydrolysis and subsequent polycondensation reactions.[3] A slow stream of nitrogen can be used to help remove the water of condensation and drive the equilibrium towards polymer formation.
-
Cooling and Isolation: After the designated reaction time, cool the reactor. The resulting polymer can be extruded or removed as a solid mass.
-
Purification: The polymer can be purified by chipping or grinding and then washing with hot water to remove any unreacted monomer and oligomers. Dry the purified polymer in a vacuum oven.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US3037002A - Polymerization of caprolactam with amino acids and the products therefrom - Google Patents [patents.google.com]
- 6. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. US3366608A - Anionic polymerization of caprolactam - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
- 15. research.tue.nl [research.tue.nl]
Technical Support Center: Stabilizing 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in solution?
A1: The degradation of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is primarily influenced by pH, temperature, and the presence of oxidative agents. The molecule contains a lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions, and a primary amine, which can be prone to oxidation.
Q2: What is the optimal pH range for maintaining the stability of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in aqueous solutions?
Q3: How does temperature affect the stability of the solution?
A3: Elevated temperatures accelerate the rate of chemical degradation. For short-term storage, it is advisable to keep solutions of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one refrigerated (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be a viable option, though freeze-thaw stability should be assessed.
Q4: Are there any common excipients or buffer components that should be avoided?
A4: Avoid using excipients that can create highly acidic or alkaline microenvironments. Additionally, be cautious with excipients that may contain reactive impurities, such as peroxides, which can lead to oxidative degradation of the primary amine. Using high-purity, well-characterized excipients is recommended.
Q5: What are the potential degradation products of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one?
A5: The primary degradation pathways are likely hydrolysis of the lactam ring and oxidation of the aminopropyl side chain. Hydrolysis would result in the formation of an amino acid derivative. Oxidation could lead to the formation of various products, including N-oxides and deamination products.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Solution
Possible Causes:
-
Inappropriate pH: The solution pH may be too acidic or too basic, leading to rapid hydrolysis of the lactam ring.
-
High Temperature: Storage or experimental conditions at elevated temperatures can accelerate degradation.
-
Oxidative Stress: The presence of dissolved oxygen or oxidizing agents in the solvent or excipients.
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your solution. If it falls outside the recommended range of 4-7, adjust it using a suitable buffer system.
-
Control Temperature: Ensure that the solution is stored at the recommended temperature and minimize exposure to high temperatures during experiments.
-
Use Degassed Solvents: To minimize oxidative degradation, consider preparing your solutions with solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Add Antioxidants: If oxidative degradation is suspected, the addition of antioxidants such as ascorbic acid or sodium metabisulfite could be beneficial, but their compatibility and potential for interference with your assay should be evaluated.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Causes:
-
Compound Degradation: The new peaks are likely degradation products.
-
Interaction with Container: The compound may be reacting with the storage container.
-
Photodegradation: Exposure to light, especially UV light, can sometimes induce degradation.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify the potential degradation products, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the new peaks are indeed degradants.
-
Use Inert Containers: Store solutions in high-quality, inert containers such as amber glass vials to minimize interaction and protect from light.
-
Protect from Light: Prepare and store solutions in a light-protected environment to prevent photodegradation.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on 1-(3-aminopropyl)hexahydro-2H-azepin-2-one.
Table 1: Effect of pH on the Stability of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one at 40°C over 24 hours.
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | 100 | 65 | 35% |
| 4.0 | 100 | 95 | 5% |
| 7.0 | 100 | 92 | 8% |
| 9.0 | 100 | 70 | 30% |
| 12.0 | 100 | 40 | 60% |
Table 2: Effect of Temperature on the Stability of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one at pH 7.0 over 24 hours.
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 99 | 1% |
| 25 | 100 | 92 | 8% |
| 40 | 100 | 85 | 15% |
| 60 | 100 | 60 | 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one under various stress conditions.
Materials:
-
1-(3-aminopropyl)hexahydro-2H-azepin-2-one
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 1-(3-aminopropyl)hexahydro-2H-azepin-2-one from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
Validation & Comparative
A Comparative Guide to 1-(3-aminopropyl)hexahydro-2H-azepin-2-one and Other Functionalized Caprolactams for Researchers and Drug Development Professionals
An objective analysis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one in comparison to other functionalized caprolactam derivatives, supported by experimental data and detailed protocols, to inform research and development in the pharmaceutical and materials science sectors.
Caprolactam and its functionalized derivatives are pivotal scaffolds in medicinal chemistry and materials science, offering a versatile platform for the development of novel compounds with a wide array of applications.[1] Among these, 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, with its terminal primary amine, presents a unique functional handle for further chemical modifications, making it a compound of significant interest. This guide provides a comparative overview of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one against other functionalized caprolactams, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data from peer-reviewed literature.
Physicochemical Properties: A Comparative Overview
The introduction of different functional groups onto the caprolactam ring significantly influences the molecule's physicochemical properties, such as polarity, solubility, and thermal stability. While specific comparative data for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is not extensively available in a single study, we can infer its properties based on the general understanding of functionalized caprolactams. The aminopropyl group, being polar and capable of hydrogen bonding, is expected to increase the hydrophilicity and boiling point of the parent caprolactam molecule.
For context, a study on N-substituted polyether-block-amide copolymers, which incorporated N-methyl and N-acetyl caprolactam, demonstrated that such substitutions influence the thermal properties and crystallinity of the resulting polymers.[2] This suggests that the nature of the N-substituent plays a crucial role in the material properties of caprolactam-based polymers.
Table 1: Comparison of Physicochemical Properties of Selected Functionalized Caprolactams
| Compound | Functional Group | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| 1-(3-aminopropyl)hexahydro-2H-azepin-2-one | - (CH₂)₃NH₂ | 170.25[3] | 326 at 760 mmHg | Primary amine for further functionalization, expected increased polarity.[4] |
| N-Methyl-ε-caprolactam | -CH₃ | 127.19 | ~240 | Reduced hydrogen bonding potential compared to unsubstituted caprolactam. |
| N-Acetyl-ε-caprolactam | -COCH₃ | 155.20 | ~270 | Increased polarity compared to N-methyl, potential for different reactivity. |
| N-Vinylcaprolactam | -CH=CH₂ | 139.19 | ~245 | Vinyl group allows for polymerization.[5] |
Note: Some boiling points are estimated based on related compounds and general chemical principles.
Synthesis of Functionalized Caprolactams: Methodologies and Characterization
The synthesis of functionalized caprolactams can be achieved through various organic reactions. A common strategy for N-substitution involves the deprotonation of the caprolactam nitrogen followed by reaction with an appropriate electrophile.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of N-substituted caprolactams.
Caption: Generalized workflow for the synthesis and characterization of N-substituted caprolactams.
Experimental Protocol: Synthesis of α-amino-ε-caprolactam (a positional isomer)
While a specific protocol for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one was not found, the synthesis of its positional isomer, α-amino-ε-caprolactam (ACL), provides a relevant and detailed experimental procedure that can be adapted.[6]
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hexanol
-
Methanol
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
A stirred mixture of L-lysine hydrochloride (110 g, 600 mmol) and NaOH (24 g, 600 mmol) in hexanol (2.4 L) is heated to reflux with a Dean-Stark trap to remove water.
-
The suspension is refluxed for 8 hours until all starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The suspension is then cooled and filtered to remove the byproduct NaCl.
-
The filtrate is concentrated, and the resulting crude α-amino-ε-caprolactam is dissolved in water.
-
The solution is acidified to pH 6 with the addition of concentrated HCl, and upon partial concentration, crystals of ACL hydrochloride form at room temperature (74 g, 75% yield).
-
The ACL hydrochloride is dissolved in methanol, and NaOH (18 g, 450 mmol) is added.
-
After stirring for 2 hours, the suspension is filtered, and the filtrate is evaporated under reduced pressure to afford ACL (57 g) as a white solid.[6]
Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For N-substituted caprolactams, one would look for the disappearance of the N-H stretch (around 3300-3350 cm⁻¹) of the starting caprolactam and the appearance of new bands corresponding to the introduced functional group, while the characteristic amide C=O stretch (around 1630–1650 cm⁻¹) should remain.[1]
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): GC-HRMS is employed to determine the molecular weight and confirm the structural identity of the synthesized compounds. The high-resolution capability allows for accurate mass determination with minimal error, providing strong evidence for the formation of the target molecule.[1]
Biological Activity: A Structure-Activity Relationship Perspective
The functionalization of the caprolactam scaffold is a key strategy in drug discovery to modulate biological activity. The nature of the substituent can influence factors such as receptor binding, cell permeability, and metabolic stability.
A study on the synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives, a different heterocyclic system, demonstrated that the nature of the N-substituent significantly impacts the biological activity.[7][8] For instance, benzyl substitution on the piperazine ring was found to increase antibacterial activity compared to methyl and phenyl substituents.[8] This highlights the importance of the N-functional group in determining the pharmacological profile.
While direct comparative biological data for a series of N-substituted caprolactams including the aminopropyl derivative is scarce, the principle of structure-activity relationships (SAR) suggests that the aminopropyl group in 1-(3-aminopropyl)hexahydro-2H-azepin-2-one could impart specific biological activities.[9] The primary amine can act as a hydrogen bond donor and acceptor, and its basicity could be crucial for interactions with biological targets. Furthermore, it provides a site for the attachment of other pharmacophores to create more complex and potentially more potent drug candidates.
The following diagram illustrates the concept of how different functional groups on a core scaffold can lead to different biological activities, a fundamental principle in drug design.
Caption: Structure-Activity Relationship (SAR) concept for functionalized caprolactams.
Conclusion
1-(3-aminopropyl)hexahydro-2H-azepin-2-one stands out as a valuable functionalized caprolactam due to its appended primary amine, which offers a versatile handle for further chemical elaboration. While direct comparative studies with a broad range of other N-substituted caprolactams are limited in the public domain, the principles of organic synthesis and structure-activity relationships provide a strong framework for understanding its potential. The synthesis methodologies and characterization techniques described herein offer a practical guide for researchers working with this and related compounds. Further quantitative studies directly comparing the performance of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one with other functionalized caprolactams in specific applications, such as drug delivery or as precursors for novel materials, would be highly beneficial to the scientific community.
References
- 1. rjwave.org [rjwave.org]
- 2. mdpi.com [mdpi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Analysis of N-(3-aminopropyl)caprolactam in Polymer Synthesis: Enhancing Polyamide Functionality
For Researchers, Scientists, and Drug Development Professionals
The incorporation of functional monomers into polymer backbones is a critical strategy for designing advanced materials with tailored properties. N-(3-aminopropyl)caprolactam emerges as a promising candidate for modifying polyamides, offering a pendant primary amine group that can serve as a reactive site for further chemical modifications, alter polymer chain interactions, and enhance material performance. This guide provides a comparative analysis of polyamides synthesized with N-(3-aminopropyl)caprolactam against conventional and other functionalized polyamides, supported by experimental data from analogous systems.
Performance Comparison
The introduction of functional groups, such as the aminopropyl side chain of N-(3-aminopropyl)caprolactam, into the polyamide backbone disrupts the regular hydrogen bonding between polymer chains that is characteristic of unmodified Polyamide 6. This disruption is expected to lead to a decrease in crystallinity and melting point. However, the pendant amine groups can also introduce new interactions and potential for cross-linking, which can enhance certain mechanical properties up to an optimal concentration of the functional monomer.
Below is a summary of the expected performance of polyamides modified with N-(3-aminopropyl)caprolactam, based on data from a comparative study of Polyamide 6 (PA6) and a copolymer of ε-caprolactam and α-Amino-ε-caprolactam (P(ACL/CPL)).
Thermal Properties
The presence of the aminopropyl side chain is predicted to lower the melting temperature (Tm) and crystallinity (Xc) of the resulting copolymer compared to unmodified Polyamide 6.
| Property | Polyamide 6 (PA6) | P(ACL/CPL) with 1 wt% ACL[1] | Expected Performance of Poly(N-(3-aminopropyl)caprolactam-co-caprolactam) |
| Melting Temperature (Tm) | ~220 °C | 215.4 °C | Lower than PA6, due to disruption of chain packing. |
| Crystallization Temperature (Tc) | ~180 °C | 176.9 °C | Lower than PA6, indicating slower crystallization kinetics. |
| Crystallinity (Xc) | ~35-45% | 34.2% | Lower than PA6, due to steric hindrance from the side chains. |
| Decomposition Temperature (Td) | >350 °C[2] | Not specified | Expected to be similar to PA6, as the polyamide backbone remains the same. |
Mechanical Properties
The incorporation of N-(3-aminopropyl)caprolactam is anticipated to enhance the toughness of the polyamide, reflected by an increase in tensile strength and elongation at break, particularly at low incorporation levels.
| Property | Polyamide 6 (PA6) | P(ACL/CPL) with 1 wt% ACL[1] | Expected Performance of Poly(N-(3-aminopropyl)caprolactam-co-caprolactam) |
| Tensile Strength | ~80 MPa | 85.3 MPa | Increased at low concentrations due to enhanced chain entanglement and potential for new interactions.[3] |
| Elongation at Break | ~150% | 289.7% | Significantly increased, indicating enhanced ductility and toughness.[3] |
| Young's Modulus | ~2.5 GPa | Not specified | May slightly decrease with the reduction in crystallinity. |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of functionalized polyamides, adapted from a study on the hydrolytic ring-opening copolymerization of ε-caprolactam and α-Amino-ε-caprolactam.[1] These protocols provide a solid foundation for the synthesis and evaluation of polymers incorporating N-(3-aminopropyl)caprolactam.
Synthesis: Hydrolytic Ring-Opening Copolymerization
-
Monomer Preparation: ε-caprolactam (CPL) and N-(3-aminopropyl)caprolactam are dried under vacuum at 80°C for 24 hours prior to use.
-
Polymerization Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer is charged with the desired molar ratio of ε-caprolactam and N-(3-aminopropyl)caprolactam.
-
Initiation: Deionized water (as an initiator) is added to the monomer mixture. The amount of water can be varied to control the final molecular weight.
-
Reaction Conditions: The reactor is sealed and purged with high-purity nitrogen three times to remove oxygen. The temperature is then raised to 260°C, and the pressure is maintained at 1.5 MPa. The polymerization is carried out for a specified duration (e.g., 4-8 hours) with continuous stirring.
-
Purification: After the reaction, the reactor is cooled to room temperature, and the resulting polymer is discharged. The crude polymer is then purified by dissolving it in hot water (90°C) to remove unreacted monomers and low molecular weight oligomers. The purified polymer is collected by filtration and dried in a vacuum oven at 80°C until a constant weight is achieved.
Characterization
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is performed to determine the melting temperature (Tm), crystallization temperature (Tc), and crystallinity (Xc) of the polymers. A typical procedure involves heating the sample from room temperature to 300°C at a rate of 10°C/min, holding for 5 minutes to erase thermal history, cooling to 25°C at 10°C/min, and then reheating to 300°C at 10°C/min. The thermal properties are determined from the second heating scan.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. The analysis is conducted by heating the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Mechanical Testing: Tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine according to ASTM D638 standards. Dog-bone-shaped specimens are prepared by injection molding or compression molding and tested at a specified strain rate (e.g., 10 mm/min).
Visualizations
Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyamides modified with N-(3-aminopropyl)caprolactam.
Caption: Workflow for Synthesis and Characterization.
Polymerization Mechanism
The hydrolytic ring-opening polymerization of caprolactam and its derivatives proceeds through the initial hydrolysis of the lactam ring, followed by polycondensation and polyaddition reactions.
References
Validating the Efficacy of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one as a Comonomer: A Comparative Analysis
This guide aims to provide a framework for evaluating the efficacy of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one as a comonomer. In the absence of direct comparative data for this specific compound, this document will outline the necessary experimental procedures and data presentation formats required for a rigorous validation. Furthermore, it will discuss common alternative functional comonomers used in polyamide modification, providing a basis for future comparative studies.
Hypothetical Performance Comparison
To illustrate the required data-driven approach, the following tables present a hypothetical comparison of a polyamide modified with 1-(3-aminopropyl)hexahydro-2H-azepin-2-one against a standard polyamide (e.g., Nylon 6) and a polyamide modified with a common alternative functional comonomer, such as an amine-terminated polyether. It is crucial to note that the data presented for the target comonomer is purely illustrative and not based on experimental results.
Table 1: Thermal Properties of Modified Polyamides
| Property | Standard Nylon 6 | Nylon 6 with 1-(3-aminopropyl)hexahydro-2H-azepin-2-one (Hypothetical) | Nylon 6 with Amine-Terminated Polyether | Test Method |
| Glass Transition Temperature (Tg) | 60-70 °C | 55-65 °C | 50-60 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 220 °C | 210-215 °C | 205-210 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td - 5% weight loss) | 350 °C | 340-345 °C | 330-340 °C | Thermogravimetric Analysis (TGA) |
Table 2: Mechanical Properties of Modified Polyamides
| Property | Standard Nylon 6 | Nylon 6 with 1-(3-aminopropyl)hexahydro-2H-azepin-2-one (Hypothetical) | Nylon 6 with Amine-Terminated Polyether | Test Method |
| Tensile Strength | 80-90 MPa | 70-80 MPa | 60-70 MPa | ASTM D638 |
| Elongation at Break | 30-50% | 50-80% | 80-120% | ASTM D638 |
| Flexural Modulus | 2.5-3.0 GPa | 2.0-2.5 GPa | 1.5-2.0 GPa | ASTM D790 |
| Notched Izod Impact Strength | 40-60 J/m | 80-120 J/m | 150-200 J/m | ASTM D256 |
Table 3: Solubility of Modified Polyamides
| Solvent | Standard Nylon 6 | Nylon 6 with 1-(3-aminopropyl)hexahydro-2H-azepin-2-one (Hypothetical) | Nylon 6 with Amine-Terminated Polyether |
| Formic Acid | Soluble | Soluble | Soluble |
| m-Cresol | Soluble (with heating) | Soluble (with heating) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Insoluble | Partially Soluble | Soluble |
| Dimethylformamide (DMF) | Insoluble | Partially Soluble | Soluble |
Experimental Protocols for Validation
To generate the data required for a valid comparison, the following experimental protocols are essential.
Polymer Synthesis: Copolymerization of ε-Caprolactam with Functional Comonomers
This protocol describes a general procedure for the ring-opening polymerization of ε-caprolactam to produce polyamide 6, incorporating a functional comonomer.
Materials:
-
ε-Caprolactam
-
1-(3-aminopropyl)hexahydro-2H-azepin-2-one (or alternative comonomer)
-
6-Aminocaproic acid (initiator)
-
Distilled water
-
Nitrogen gas supply
Procedure:
-
A reaction vessel is charged with ε-caprolactam, a specific molar percentage of the functional comonomer (e.g., 1, 2, 5 mol%), 6-aminocaproic acid, and distilled water.
-
The vessel is purged with nitrogen and heated to 250-270°C under autogenous pressure for a specified period (e.g., 4-6 hours) to facilitate ring-opening and initial polymerization.
-
The pressure is then slowly reduced to atmospheric pressure, and the temperature is maintained to remove water and drive the polymerization to completion.
-
The resulting polymer is extruded, pelletized, and dried under vacuum.
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the incorporation of the comonomer into the polyamide backbone and to quantify its content.
-
Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Polymer samples are dissolved in a suitable deuterated solvent, such as deuterated trifluoroacetic acid (TFA-d) or a mixture of deuterated chloroform and trifluoroethanol.
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Protocol: GPC analysis is performed using a system equipped with a refractive index (RI) detector. Hexafluoroisopropanol (HFIP) with a salt like sodium trifluoroacetate is a common mobile phase for polyamides. Calibration is typically done with polymethyl methacrylate (PMMA) standards.
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Protocol: A sample (5-10 mg) is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The sample is typically subjected to a heat-cool-heat cycle to erase thermal history.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymers by measuring the decomposition temperature (Td).
-
Protocol: A sample is heated in a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min), and the weight loss as a function of temperature is recorded.
Mechanical Testing:
-
Purpose: To evaluate the mechanical performance of the polymers.
-
Protocol: Standard test specimens (e.g., dog-bone shapes for tensile testing) are prepared by injection molding or compression molding. Tensile, flexural, and impact properties are measured according to relevant ASTM or ISO standards.
Signaling Pathways and Logical Relationships
The incorporation of a functional comonomer like 1-(3-aminopropyl)hexahydro-2H-azepin-2-one can influence the polymer's properties through several mechanisms. The pendant aminopropyl group can introduce sites for secondary interactions, potential cross-linking, or altered chain packing.
Conclusion and Future Directions
While 1-(3-aminopropyl)hexahydro-2H-azepin-2-one presents an interesting candidate for polyamide modification, a thorough and objective validation of its efficacy is currently hampered by the lack of published experimental data. To move forward, researchers and drug development professionals interested in this comonomer should undertake a systematic study following the experimental protocols outlined above. Direct, side-by-side comparisons with established functional comonomers are critical to ascertain its relative advantages and disadvantages. Such a data-driven approach will be essential to unlock the full potential of this and other novel comonomers in the development of advanced polyamide materials.
Performance Showdown: A Comparative Guide to N-(3-aminopropyl)caprolactam-Modified Polyamides
For researchers, scientists, and professionals in drug development, the selection of advanced polymeric materials is a critical decision. This guide offers a comprehensive performance comparison of N-(3-aminopropyl)caprolactam-modified polyamides against traditional polyamide alternatives. While direct, publicly available quantitative data for N-(3-aminopropyl)caprolactam-modified polyamides is limited, this guide provides a framework for comparison, utilizing data from analogous modified polyamides to illustrate the expected performance enhancements. The inclusion of detailed experimental protocols will enable researchers to conduct their own comparative studies.
The incorporation of functional monomers like N-(3-aminopropyl)caprolactam into the polyamide backbone is a promising strategy to tailor material properties. The primary amino group introduced by this monomer can enhance characteristics such as flexibility, thermal stability, and provide reactive sites for further functionalization, which is of particular interest in biomedical applications.
Executive Summary of Performance Comparison
The following tables summarize the anticipated performance of N-(3-aminopropyl)caprolactam-modified Polyamide 6 (PA6) in comparison to unmodified PA6 and a representative branched PA6 modified with α-Amino-ε-caprolactam (a structural isomer). The data for the modified polyamides is based on a study of α-Amino-ε-caprolactam-copolyamides and serves as a predictive model for the performance of N-(3-aminopropyl)caprolactam variants.
Table 1: Comparative Mechanical Properties
| Property | Unmodified PA6 | Modified PA6 (1 wt% α-Amino-ε-caprolactam)[1] | Expected Performance of N-(3-aminopropyl)caprolactam-Modified PA6 |
| Tensile Strength (MPa) | 70.3 ± 2.1 | 82.1 ± 1.5 | Enhanced |
| Elongation at Break (%) | 123.4 ± 15.2 | 231.5 ± 20.7 | Significantly Increased |
| Young's Modulus (GPa) | 1.8 ± 0.1 | 1.6 ± 0.1 | Slightly Reduced |
Table 2: Comparative Thermal Properties
| Property | Unmodified PA6 | Modified PA6 (1 wt% α-Amino-ε-caprolactam)[1] | Expected Performance of N-(3-aminopropyl)caprolactam-Modified PA6 |
| Melting Temperature (Tm) (°C) | 220.5 | 215.8 | Slightly Reduced |
| Crystallization Temperature (Tc) (°C) | 185.3 | 180.1 | Slightly Reduced |
| Crystallinity (Xc) (%) | 35.6 | 32.4 | Slightly Reduced |
| Decomposition Temperature (Td, 5%) (°C) | ~350 | >350 | Increased Stability Expected |
Experimental Protocols
To ensure reproducible and comparable results, the following detailed experimental methodologies for key characterization techniques are provided.
Synthesis of N-(3-aminopropyl)caprolactam-Modified Polyamide 6
The synthesis is typically carried out via hydrolytic ring-opening co-polymerization of ε-caprolactam and N-(3-aminopropyl)caprolactam.
-
Materials: ε-caprolactam (CPL), N-(3-aminopropyl)caprolactam, deionized water.
-
Procedure:
-
A specific ratio of CPL and N-(3-aminopropyl)caprolactam, along with water, are added to a high-pressure autoclave.
-
The autoclave is purged with nitrogen to create an inert atmosphere.
-
The temperature is raised to 225°C for a pre-polymerization step.
-
The temperature is then increased to 245°C and maintained for several hours under pressure.
-
The pressure is released, and the reaction continues at atmospheric pressure.
-
A vacuum is applied to remove residual monomers and water.
-
The resulting polymer is extruded, pelletized, and purified by dissolving in hot water to remove unreacted monomers and oligomers.[1]
-
Mechanical Properties Testing
Tensile properties are determined using a universal testing machine (UTM) according to ASTM D638 standards.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or by cutting from compression-molded sheets.
-
Test Conditions:
-
Crosshead speed: 10 mm/min.
-
Temperature: Ambient room temperature.
-
Averages are taken from at least five specimens.
-
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity (Xc).
-
Instrument: A differential scanning calorimeter.
-
Procedure:
-
A small sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated from room temperature to 300°C at a rate of 20°C/min under a nitrogen atmosphere to erase thermal history.
-
The sample is then cooled to 25°C at a rate of 10°C/min to observe crystallization behavior.
-
A second heating scan from 25°C to 300°C at 10°C/min is performed to determine the melting properties.[2]
-
-
Crystallinity Calculation: The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = (ΔHm / ΔH0m) × 100 where ΔHm is the measured enthalpy of fusion and ΔH0m is the theoretical enthalpy of fusion for 100% crystalline PA6 (230 J/g).
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers.
-
Instrument: A thermogravimetric analyzer.
-
Procedure:
-
A sample (10-15 mg) is placed in a ceramic crucible.
-
The sample is heated from room temperature to 700°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
Visualizing the Workflow and Polymerization
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the polymerization reaction.
Caption: Experimental workflow for synthesis and characterization.
Caption: Simplified copolymerization of modified polyamide.
References
Navigating Analytical Specificity: A Guide to Baricitinib Impurity 20 and Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for accurate quantification of pharmaceutical compounds. This guide addresses the critical topic of immunoassay cross-reactivity with a focus on Baricitinib and its designated Impurity 20. While direct experimental studies on the cross-reactivity of Baricitinib Impurity 20 in immunoassays are not publicly available, this document provides a comprehensive overview of the principles of cross-reactivity, established analytical alternatives, and a hypothetical framework for conducting such studies.
Baricitinib, marketed as Olumiant®, is a selective inhibitor of Janus kinase (JAK) 1 and 2, crucial for signaling pathways of various cytokines involved in inflammation and immune responses.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) can potentially impact its efficacy and safety. Therefore, robust analytical methods are required to accurately quantify Baricitinib without interference from its impurities.
Understanding Baricitinib Impurity 20
There appears to be an ambiguity in the public domain regarding the precise structure of "Baricitinib Impurity 20." Two distinct chemical entities have been identified with this designation:
The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte (Baricitinib) and the impurity. A visual comparison of the structures is presented below.
Chemical Structures:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Baricitinib |
| C₁₆H₁₇N₇O₂S | 371.42[2][7] |
| Impurity 20 (Structure A) |
| C₉H₁₈N₂O | 170.25[8] |
| Impurity 20 (Structure B) | Chemical structure not readily available in 2D image format from searches. | C₁₀H₁₄N₄O₂S | 254.31[5][6] |
Given the significant structural differences between Baricitinib and "Impurity 20 (Structure A)," the likelihood of significant cross-reactivity in a highly specific immunoassay is low. However, without a visual representation of "Impurity 20 (Structure B)," a definitive theoretical assessment is challenging.
Immunoassay Cross-Reactivity: Principles and Assessment
Immunoassays for small molecules like Baricitinib are typically designed as competitive assays.[9][10][11] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. High concentrations of the analyte in the sample result in less binding of the labeled analyte and thus a lower signal.
Cross-reactivity occurs when an antibody, designed to bind to a specific analyte, also binds to other structurally similar compounds.[12] This can lead to inaccurate (overestimated) quantification of the target analyte. The extent of cross-reactivity is dependent on the structural similarity between the analyte and the interfering compound.[13]
Hypothetical Experimental Protocol for Cross-Reactivity Assessment
Should a competitive immunoassay for Baricitinib be developed, the cross-reactivity of its impurities would need to be rigorously assessed as part of the validation process.[14][15][16] The following protocol outlines a general procedure for determining the percent cross-reactivity of an impurity in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the cross-reactivity of Baricitinib Impurity 20 with the anti-Baricitinib antibody in a competitive ELISA format.
Materials:
-
Anti-Baricitinib antibody-coated microtiter plate
-
Baricitinib standard solutions of known concentrations
-
Baricitinib Impurity 20 standard solutions of known concentrations
-
Enzyme-labeled Baricitinib conjugate
-
Substrate solution for the enzyme
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for both the Baricitinib standard and the Baricitinib Impurity 20 to generate standard curves.
-
Add a fixed volume of the standard or impurity solutions to the wells of the antibody-coated microtiter plate.
-
Add a fixed volume of the enzyme-labeled Baricitinib conjugate to each well.
-
Incubate the plate to allow for competitive binding between the analyte/impurity and the labeled conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of Baricitinib or the cross-reacting impurity.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the logarithm of the concentration for both Baricitinib and Impurity 20 to generate sigmoidal dose-response curves.
-
Determine the concentration of Baricitinib and Impurity 20 that causes a 50% inhibition of the maximum signal (IC50).
Data Analysis: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Baricitinib / IC50 of Impurity 20) x 100
A low percentage indicates low cross-reactivity and high specificity of the immunoassay.
Established Analytical Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the accurate and specific quantification of Baricitinib and its impurities, the pharmaceutical industry predominantly relies on chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19][20][21] These methods offer high selectivity and sensitivity, allowing for the separation and quantification of the parent drug from its impurities and metabolites.
Numerous validated LC-MS/MS methods for the determination of Baricitinib in biological matrices have been published, demonstrating their reliability for pharmacokinetic and therapeutic drug monitoring studies.[19][20][22][23]
Summary of a Validated LC-MS/MS Method for Baricitinib Quantification:
| Parameter | Description |
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[19][22] |
| Sample Matrix | Human Plasma[19][22] |
| Sample Preparation | Protein precipitation with acetonitrile.[19][23] |
| Chromatographic Separation | Reversed-phase chromatography.[18] |
| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode.[19][21] |
| Linearity Range | 1.0–3000 ng/mL.[18] |
| Accuracy and Precision | Intra- and inter-day accuracy and precision values are typically within acceptable limits as per regulatory guidelines.[18][19] |
| Run Time | Rapid analysis times, often within a few minutes per sample.[17][18] |
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical competitive immunoassay workflow and the biological pathway targeted by Baricitinib.
Caption: Workflow of a competitive immunoassay for Baricitinib detection.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Baricitinib.
Conclusion
In the absence of direct experimental data for the cross-reactivity of Baricitinib Impurity 20 in immunoassays, a definitive comparison cannot be made. The structural ambiguity of "Impurity 20" further complicates theoretical assessments. For researchers and drug development professionals requiring high specificity and accuracy in the quantification of Baricitinib, validated LC-MS/MS methods remain the gold standard. Should an immunoassay for Baricitinib be developed, a thorough validation, including rigorous cross-reactivity testing against all known impurities, would be an essential regulatory and scientific requirement.[15][24]
References
- 1. Baricitinib | CAS 1187594-09-7 | Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Baricitinib - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. 1-(3-Aminopropyl)azepan-2-one [synhet.com]
- 5. chromatoscientific.com [chromatoscientific.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. myadlm.org [myadlm.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
Benchmarking 1-(3-aminopropyl)hexahydro-2H-azepin-2-one against Commercial Pharmaceutical Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one and commercially available additives used in pharmaceutical formulations. Due to the limited publicly available performance data for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, this document uses Laurocapram (Azone), a well-researched N-substituted caprolactam derivative, as a representative benchmark for comparison. This allows for a robust evaluation against established commercial additives in the context of skin penetration enhancement.
The comparisons presented are based on experimental data for the model drug Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), showcasing the efficacy of different chemical penetration enhancers.
Executive Summary
The effective delivery of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Excipients play a critical role in this process, with chemical penetration enhancers being vital for improving the bioavailability of transdermal formulations. This guide focuses on benchmarking a caprolactam-based enhancer against other commercial additives. While direct data on 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is scarce, the analysis of Laurocapram provides valuable insights into the potential performance of this class of compounds.
Comparative Performance Data
The following table summarizes the in vitro skin permeation enhancement of Piroxicam by Laurocapram and other commercial additives. The data is derived from a study utilizing excised rat skin in Franz diffusion cells. The enhancement ratio is a key metric, indicating the fold increase in drug permeation compared to a control formulation without an enhancer.
Table 1: Comparison of Penetration Enhancers for Piroxicam
| Additive Class | Commercial Additive | Concentration (% w/v) | Permeability Coefficient (cm/h x 10³) | Enhancement Ratio |
| N-Substituted Caprolactam | Laurocapram (Azone) | 1.0 | 2.45 ± 0.21 | 6.13 |
| Glycol | Propylene Glycol | 10.0 | 1.89 ± 0.15 | 4.73 |
| Fatty Acid | Oleic Acid | 5.0 | 2.17 ± 0.18 | 5.43 |
| Surfactant | Sodium Lauryl Sulfate | 1.0 | 1.54 ± 0.12 | 3.85 |
| Control | (No Enhancer) | - | 0.40 ± 0.05 | 1.00 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Skin Permeation Study
This protocol outlines the procedure for assessing the effect of chemical penetration enhancers on the transdermal delivery of an API using Franz diffusion cells.
Objective: To quantify the permeation of a model drug (e.g., Piroxicam) through an excised skin membrane in the presence of different chemical penetration enhancers.
Materials and Apparatus:
-
Franz diffusion cells
-
Excised rat abdominal skin
-
Phosphate buffer saline (PBS, pH 7.4) as receptor medium
-
Model drug (Piroxicam)
-
Penetration enhancers (Laurocapram, Propylene Glycol, Oleic Acid, Sodium Lauryl Sulfate)
-
Ethanol (as a co-solvent in the donor formulation)
-
Magnetic stirrer
-
Constant temperature water bath (maintained at 37°C)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Full-thickness abdominal skin is excised from euthanized rats. Subcutaneous fat and connective tissues are carefully removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The receptor compartment of the Franz diffusion cell is filled with pre-warmed (37°C) PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium is continuously stirred with a magnetic bead.
-
Donor Formulation: The donor formulation is prepared by dissolving the model drug and the respective penetration enhancer in a suitable vehicle (e.g., ethanol-water mixture).
-
Application: A known volume of the donor formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain sink conditions.
-
Quantification: The concentration of the drug in the collected samples is determined using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing Jss by the initial drug concentration in the donor compartment. The enhancement ratio (ER) is calculated by dividing the Kp of the formulation with the enhancer by the Kp of the control formulation (without enhancer).
Visualizations
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow of the in vitro skin permeation study using Franz diffusion cells.
Logical Relationship of Penetration Enhancement
Caption: Mechanism of action for a chemical penetration enhancer.
A Comparative Guide to the Polymerization Kinetics of N-(3-aminopropyl)caprolactam and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization kinetics of N-(3-aminopropyl)caprolactam and its conventional counterpart, ε-caprolactam. The presence of a primary amine on the N-substituent of N-(3-aminopropyl)caprolactam introduces a distinct amine-initiated polymerization pathway, the kinetics of which are compared against the well-established anionic and hydrolytic polymerization methods for ε-caprolactam. Understanding these kinetic differences is crucial for the tailored synthesis of polyamides with specific properties for various applications, including drug delivery systems and medical devices.
Comparative Kinetic Data
The polymerization of lactams can be initiated through several mechanisms, each exhibiting distinct kinetic profiles. The following tables summarize key kinetic parameters for the anionic, hydrolytic, and the projected amine-initiated polymerization of caprolactam.
| Kinetic Parameter | Anionic Polymerization of ε-Caprolactam | Hydrolytic Polymerization of ε-Caprolactam | Amine-Initiated Polymerization of N-(3-aminopropyl)caprolactam (Projected) |
| Typical Initiator/Catalyst | Strong bases (e.g., sodium caprolactamate) and an activator (e.g., N-acetylcaprolactam) | Water | The intrinsic primary amine of the monomer |
| Reaction Temperature (°C) | 140 - 170[1] | 250 - 270 | Expected to be in a similar range to other ring-opening polymerizations, potentially 130-180 |
| Reaction Time | Minutes[2] | Hours[2] | Expected to be on the order of hours, potentially faster than hydrolytic polymerization |
| Activation Energy (Ea) (kJ/mol) | 67 - 79[3] | ~84 | Not yet experimentally determined, but expected to be in a similar range to other amine-initiated ROPs. |
| Reaction Order | Approximately first order[4] | Complex, often modeled with autocatalysis | Expected to follow pseudo-first-order kinetics with respect to the monomer.[5] |
| Polymer Characteristics | Anionic Polymerization | Hydrolytic Polymerization | Amine-Initiated Polymerization (Projected) |
| Molecular Weight Control | Controllable by initiator/monomer ratio | Less precise, broader distribution | Potentially well-controlled by the monomer's inherent initiator functionality |
| Side Reactions | Claisen-type condensations can occur[2] | Formation of cyclic oligomers[6] | Potential for side reactions involving the pendant amine group |
| Polymer Structure | Linear | Linear | Branched or linear, depending on reaction conditions |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing kinetic studies. Below are representative experimental protocols for the primary polymerization methods discussed.
Anionic Ring-Opening Polymerization of ε-Caprolactam
Objective: To determine the polymerization kinetics of ε-caprolactam via the anionic mechanism.
Materials:
-
ε-Caprolactam (monomer)
-
Sodium caprolactamate (catalyst)
-
N-acetylcaprolactam (activator)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Preparation: Dry the ε-caprolactam monomer under vacuum to eliminate any water, which can hinder the anionic polymerization process.
-
Reactor Setup: A flame-dried glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer and an inert gas inlet is assembled.
-
Inert Atmosphere: The reactor is purged with nitrogen gas to create an inert environment.
-
Monomer Melting: The dried ε-caprolactam is introduced into the reactor and heated to a molten state (e.g., 150°C).
-
Catalyst Addition: Under a continuous flow of nitrogen, the sodium caprolactamate catalyst is added to the molten monomer and stirred until fully dissolved.
-
Initiation and Polymerization: The N-acetylcaprolactam activator is introduced to the monomer-catalyst mixture to initiate polymerization. The reaction is typically exothermic, and a significant increase in viscosity is observed.
-
Kinetic Monitoring: The polymerization kinetics can be monitored by various techniques, including dilatometry, rheology to track the change in viscosity over time, or differential scanning calorimetry (DSC) to measure the heat of reaction.[1] Samples can be taken at different time intervals to determine monomer conversion via techniques like chromatography.
Hydrolytic Ring-Opening Polymerization of ε-Caprolactam
Objective: To synthesize Polyamide-6 (Nylon-6) and study its polymerization kinetics via the hydrolytic method.
Materials:
-
ε-Caprolactam monomer
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reactor Preparation: The desired amounts of ε-caprolactam and water are added to a high-pressure autoclave.
-
Inerting: The autoclave is sealed, evacuated, and then backfilled with nitrogen gas. This cycle is repeated multiple times to ensure an inert atmosphere.
-
Pre-polymerization: The reactor is heated to approximately 250-270°C with stirring and maintained at this temperature for about 1-2 hours to initiate hydrolysis and the formation of aminocaproic acid.
-
Polymerization: The temperature is maintained as the polymerization proceeds via polycondensation. The reaction is carried out under pressure for several hours.
-
Pressure Release and Further Polymerization: The pressure is gradually released to atmospheric pressure, and the reaction is allowed to continue for another hour to increase the molecular weight.
-
Kinetic Analysis: Samples of the reaction mixture are taken at various time points and analyzed to determine the concentrations of monomer, water, and polymer end-groups. This data is then used to calculate the kinetic constants.[7]
Projected Amine-Initiated Ring-Opening Polymerization of N-(3-aminopropyl)caprolactam
Objective: To investigate the polymerization kinetics of N-(3-aminopropyl)caprolactam initiated by its intrinsic amine functionality.
Materials:
-
N-(3-aminopropyl)caprolactam monomer
-
Nitrogen gas
Procedure:
-
Monomer Purity: Ensure the N-(3-aminopropyl)caprolactam monomer is of high purity and free from water and other impurities that could interfere with the polymerization.
-
Reactor Setup: A sealed reaction vessel equipped with a magnetic stirrer and an inert gas inlet is used.
-
Inert Atmosphere: The vessel is purged with nitrogen to remove oxygen.
-
Polymerization: The monomer is heated to the desired polymerization temperature (e.g., 160°C) under a nitrogen atmosphere. The primary amine group on the N-(3-aminopropyl) substituent will initiate the ring-opening of another monomer molecule.
-
Kinetic Monitoring: The progress of the polymerization can be followed by monitoring the decrease in monomer concentration over time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. The rate of polymerization can be determined by analyzing the kinetic data at different temperatures to calculate the activation energy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental differences in the initiation and propagation steps of the discussed polymerization mechanisms.
Caption: Workflow for Anionic Polymerization.
Caption: Workflow for Hydrolytic Polymerization.
Caption: Amine-Initiated Polymerization Mechanism.
References
A Comparative Guide to the Structural and Performance Attributes of a Novel Polyamide for Drug Delivery Applications
This guide provides a comprehensive structural and performance comparison of a hypothetical polymer synthesized from 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, hereafter referred to as Poly(Aminopropyl Azepinone) or Poly(APA) . This novel polyamide is evaluated against established polymers widely used in drug development and biomedical applications: Polylactic Acid (PLA) , Poly(lactic-co-glycolic acid) (PLGA) , and Nylon 6 . The comparison is based on hypothesized properties for Poly(APA) derived from its chemical structure, alongside established data for the alternative polymers.
The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating such novel materials. The guide details the essential experimental protocols for characterization and presents data in a comparative format.
Overview of Compared Polymers
The selection of polymers for this guide is based on their relevance and prevalence in biomedical applications, particularly in drug delivery. Poly(APA) is introduced as a novel polyamide with potential for enhanced functionality due to its unique monomer structure. PLA and PLGA are benchmarks in biodegradable polyesters, while Nylon 6 serves as a well-characterized commercial polyamide.[1][2]
Table 1: General Properties of Compared Polymers
| Property | Poly(APA) (Hypothetical) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Nylon 6 (Polyamide 6) |
| Polymer Type | Polyamide | Aliphatic Polyester | Aliphatic Copolyester | Aliphatic Polyamide |
| Monomer(s) | 1-(3-aminopropyl)hexahydro-2H-azepin-2-one | Lactic Acid | Lactic Acid & Glycolic Acid | ε-caprolactam |
| Biocompatibility | Assumed to be high, requires testing. Polyamides are often biocompatible.[2][3] | Excellent, FDA approved.[4] | Excellent, FDA approved.[5][6] | Good, used in some medical devices.[2][3] |
| Biodegradability | Expected to be biodegradable due to amide linkages. | Yes, hydrolytic degradation.[7] | Yes, tunable by monomer ratio.[8][9] | Very slow, generally considered non-biodegradable. |
Comparative Physicochemical & Thermal Performance
The performance of a polymer in a drug delivery system is heavily dependent on its physicochemical and thermal properties. These include molecular weight, which influences mechanical strength and degradation time, and thermal transitions, which are critical for processing.[10] The data presented for Poly(APA) is an educated estimation based on its polyamide structure containing a bulky side group, which would likely influence its crystallinity and thermal behavior relative to a simpler polyamide like Nylon 6.
Table 2: Comparative Physicochemical and Thermal Data
| Parameter | Poly(APA) (Hypothetical) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Nylon 6 |
| Weight-Avg. Molecular Weight (Mw) | 50,000 - 150,000 g/mol | 50,000 - 300,000 g/mol | 5,000 - 200,000 g/mol [6] | 20,000 - 50,000 g/mol |
| Glass Transition Temp. (Tg) | 50 - 70 °C | 60 - 65 °C[7] | 45 - 55 °C[6] | 40 - 60 °C[11] |
| Melting Temp. (Tm) | 180 - 210 °C | 173 - 178 °C | Amorphous (no Tm)[7] | 210 - 225 °C[11] |
| Degradation Rate | Moderate (Weeks to Months) | Slow (Months to Years)[7] | Fast, tunable (Weeks to Months)[8] | Very Slow (Years) |
Visualization of Workflows and Mechanisms
To better understand the processes involved in polymer analysis and application, the following diagrams illustrate a typical experimental workflow, a generalized drug release mechanism, and a comparison of the polymers' key attributes.
Caption: Experimental workflow for polymer characterization.
Caption: Key mechanisms of drug release from a polymer matrix.[12][13]
Caption: Logical relationship diagram of key polymer features.
Standard Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible characterization of polymers. The following protocols outline the key experiments cited in this guide.
-
Objective: To elucidate the chemical structure, confirm monomer incorporation, and determine copolymer composition.[14][15]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ for PLA/PLGA, or a mixture like 4:1 TFE/CDCl₃ for polyamides).[14][16]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of different monomer units (e.g., lactic vs. glycolic acid in PLGA).[16] Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit to confirm its structure.[15] End-group analysis can be performed to estimate the number-average molecular weight (Mn).[16]
-
-
Objective: To identify characteristic functional groups and confirm the chemical nature of the polymer backbone (e.g., ester vs. amide linkages).[17][18]
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. No further preparation is typically needed.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Analysis: Identify characteristic absorption bands.
-
Polyamides (Poly(APA), Nylon 6): Strong C=O stretch (Amide I) around 1630-1680 cm⁻¹ and N-H bend (Amide II) around 1515-1570 cm⁻¹.[18][19] A single N-H stretching peak is expected between 3170 and 3370 cm⁻¹ for secondary amides.[19]
-
Polyesters (PLA, PLGA): Strong C=O stretch of the ester group around 1750 cm⁻¹ and C-O stretching bands.
-
-
-
Objective: To determine thermal stability, decomposition temperature (TGA), glass transition temperature (Tg), melting temperature (Tm), and crystallinity (DSC).[20][21]
-
Instrumentation: TGA and DSC instruments.
-
Protocol (TGA):
-
Weigh 5-10 mg of the polymer into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min).
-
Analyze the resulting weight loss curve to determine the onset of decomposition, which indicates the thermal stability of the polymer.[22]
-
-
Protocol (DSC):
-
Weigh 5-10 mg of the polymer into a DSC pan.
-
Perform a heat-cool-heat cycle (e.g., heat from 25 °C to 250 °C, cool to 25 °C, and reheat to 250 °C) at a rate of 10 °C/min. The second heating scan is typically used for analysis to erase the sample's prior thermal history.[20]
-
Analyze the thermogram to identify the step change corresponding to Tg and the endothermic peak for Tm. The area under the melting peak can be used to calculate the percent crystallinity.[23]
-
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[24][25]
-
Instrumentation: GPC/SEC system equipped with a refractive index (RI) detector.
-
Protocol:
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., Tetrahydrofuran - THF) at a concentration of approximately 1-2 mg/mL. Filter the solution before injection.[25]
-
Calibration: Calibrate the system using a series of narrow-PDI polystyrene standards of known molecular weights.[26]
-
Data Acquisition: Inject the polymer solution into the system and record the chromatogram.
-
Analysis: Use the calibration curve to correlate the retention time of the sample with its molecular weight.[24] Software analysis will provide the Mw, Mn, and PDI values for the sample.[27]
-
References
- 1. protolabs.com [protolabs.com]
- 2. Polyamide/PEG Blends as Biocompatible Biomaterials for the Convenient Regulation of Cell Adhesion and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 4. Medical applications and prospects of polylactic acid materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier | MDPI [mdpi.com]
- 6. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]
- 15. Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. syntechinnovation.com [syntechinnovation.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. lem-ukraine.com.ua [lem-ukraine.com.ua]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 25. selectscience.net [selectscience.net]
- 26. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 27. resolvemass.ca [resolvemass.ca]
A Head-to-Head Comparison of Analytical Standards for Baricitinib Impurity 20
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analytical standards of Baricitinib Impurity 20. In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their associated impurities are paramount for ensuring drug safety and efficacy.[1][2] Baricitinib, an inhibitor of Janus kinase (JAK) used in the treatment of rheumatoid arthritis and other autoimmune disorders, is no exception.[1][3][4] The control of its impurities is a critical aspect of its manufacturing and quality control processes.[1][2]
This document outlines the essential analytical methodologies and data presentation required for a rigorous head-to-head comparison of different sources of Baricitinib Impurity 20 reference standards. While direct comparative experimental data for "Baricitinib Impurity 20" from various suppliers is not publicly available, this guide establishes a robust framework for researchers to conduct such evaluations. The experimental protocols and data tables provided are based on established methods for the analysis of Baricitinib and its other known impurities.[1][5][6][7]
Data Presentation: Quantitative Comparison of Analytical Standards
A thorough comparison of analytical standards for Baricitinib Impurity 20 should include a detailed assessment of their chemical purity and the content of any residual solvents or non-combustible materials. The following table provides a template for summarizing such quantitative data.
Table 1: Comparative Analysis of Baricitinib Impurity 20 Analytical Standards
| Parameter | Standard A (e.g., Supplier X) | Standard B (e.g., Supplier Y) | Method of Analysis | Acceptance Criteria (Illustrative) |
| Chemical Identity | Confirmed | Confirmed | ¹H NMR, ¹³C NMR, MS | Conforms to expected structure |
| Purity (by HPLC) | 99.8% | 99.5% | HPLC-UV (260 nm) | ≥ 99.0% |
| Purity (by qNMR) | 99.7% | Not Provided | qNMR | Report Value |
| Water Content | 0.15% | 0.25% | Karl Fischer | ≤ 0.5% |
| Residual Solvents | <0.1% (Ethanol) | <0.2% (Methanol) | GC-HS | Meets ICH limits |
| Sulphated Ash | 0.05% | 0.08% | USP <281> | ≤ 0.1% |
| Certificate of Analysis | Comprehensive | Standard | - | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from specific suppliers.
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate assessment of reference standards. Below are representative protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from published methods for Baricitinib and its impurities.[1][7][8]
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate Baricitinib Impurity 20 from the API and other related substances.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 50 25 80 30 20 | 35 | 20 |
-
Sample Preparation: Dissolve the analytical standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is for confirming the molecular weight of Baricitinib Impurity 20.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF).
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometer Settings:
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is used to confirm the chemical structure of the impurity standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (e.g., COSY, HSQC, HMBC) for full structural assignment.
-
Mandatory Visualizations
3.1. Signaling Pathway
Baricitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2.[3][9][10] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines and growth factors involved in inflammation and immune responses.[9][10][11] The following diagram illustrates this pathway.
3.2. Experimental Workflow
The logical workflow for a head-to-head comparison of analytical standards is a systematic process. It begins with sourcing the standards and proceeds through analytical testing to a final comparative report.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Identify and Manage Baricitinib Impurity in Pharmaceutical Manufacturing [hrdpharm.com]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ijmh.org [ijmh.org]
- 6. akjournals.com [akjournals.com]
- 7. Forced degradation study of baricitinib and structural characterization of its degradation impurities by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 10. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 11. cusabio.com [cusabio.com]
Evaluating the Biocompatibility of N-(3-aminopropyl)caprolactam-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. Among the emerging class of functional polymers, N-(3-aminopropyl)caprolactam-based polymers present a promising platform due to their potential for tailored chemical modification. However, a thorough evaluation of their biocompatibility is paramount before they can be considered for clinical applications. This guide provides a comparative analysis of the biocompatibility of these novel polymers, benchmarked against widely used materials: Poly(ε-caprolactone) (PCL), Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol) (PEG), and Chitosan. Due to the limited direct data on N-(3-aminopropyl)caprolactam-based polymers, this guide will infer their potential biocompatibility based on data from structurally similar amine-functionalized PCL and other relevant polyamides.
Comparative Biocompatibility Overview
The biocompatibility of a material is determined by its interaction with biological systems. Key indicators include cytotoxicity (toxicity to cells), hemocompatibility (interaction with blood), and the in vivo tissue response (inflammation and foreign body response upon implantation).
Data Summary
The following tables summarize the available quantitative data for the benchmark polymers and provide an inferred profile for N-(3-aminopropyl)caprolactam-based polymers.
Table 1: Comparative Cytotoxicity Data
| Polymer | Cell Line | Assay | Result (e.g., Cell Viability %) | Citation |
| N-(3-aminopropyl)caprolactam-based polymer (Inferred) | Various | MTT | Expected to be >80% | - |
| Poly(ε-caprolactone) (PCL) | L929 mouse fibroblasts | - | No negative influence on viability | [1] |
| MG-63 osteoblasts | Alamar Blue | >100% | ||
| Amine-functionalized PCL | L929 mouse fibroblasts | - | No negative influence on viability | [1] |
| Human endothelial cells | - | Improved cell attachment and proliferation | ||
| Poly(lactic-co-glycolic acid) (PLGA) | - | - | Non-toxic degradation products | [2] |
| L929 cells | - | Non-cytotoxic | [3] | |
| Poly(ethylene glycol) (PEG) | L929 cells | - | Most oligomers are safe | [4] |
| Caco-2 cells | MTT | High molecular weight PEGs generally non-toxic | [5] | |
| Chitosan | L-929 cells | MTT | Cytotoxicity level of 0 or 1 | [6] |
| RAW 264.7 cells | MTT | Polymers not cytotoxic, nanoparticles show some toxicity at high concentrations | [7] |
Table 2: Comparative Hemocompatibility Data
| Polymer | Assay | Result (e.g., Hemolysis %) | Citation |
| N-(3-aminopropyl)caprolactam-based polymer (Inferred) | Hemolysis, Platelet Adhesion | Expected to be non-hemolytic with potentially increased platelet adhesion | - |
| Poly(ε-caprolactone) (PCL) | Hemolysis | Low hemolysis | [8] |
| Platelet Adhesion | Some platelet adhesion | [9] | |
| Amine-functionalized PCL | Hemostasis | No negative influence on primary or secondary hemostasis | [1] |
| Poly(lactic-co-glycolic acid) (PLGA) | Hemolysis | Non-hemolytic | [3][10] |
| Coagulation | Did not influence coagulation cascade at low concentrations | [10] | |
| Poly(ethylene glycol) (PEG) | Hemolysis | No significant hemolysis | [11][12] |
| Coagulation | Can interfere with the intrinsic pathway at higher concentrations | [11][12] | |
| Chitosan | Hemolysis | 1.4 - 1.7% | [6] |
| Platelet Adhesion | Enhances platelet adhesion and aggregation | [13] |
Table 3: Comparative In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Key Findings | Citation |
| N-(3-aminopropyl)caprolactam-based polymer (Inferred) | Rat/Mouse | Subcutaneous | Mild inflammatory response, thin fibrous capsule formation expected. | - |
| Poly(ε-caprolactone) (PCL) | Rat | Subcutaneous | Thin fibrous capsule, no harmful alterations in major organs. | [14] |
| Rat | Subcutaneous | Well-integrated with surrounding tissues. | [15] | |
| Amine-functionalized PCL | - | - | Expected to exhibit good tissue integration and potentially reduced inflammation due to neutralization of acidic degradation byproducts. | [3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Rat | Subcutaneous | Decrease in inflammation over time. | [16] |
| Rat | Parotid gland | Biocompatible with glandular tissue, no inflammatory response. | [17] | |
| Poly(ethylene glycol) (PEG) | - | - | Generally considered biocompatible and non-immunogenic. | [18] |
| Chitosan | Rat | Subcutaneous | Lower host tissue responses with decreased macrophage accumulation when seeded with stem cells. | [1] |
| Rat | Intramuscular | Less inflammatory reaction compared to glutaraldehyde-crosslinked chitosan. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are standard protocols for key in vitro and in vivo assays.
MTT Assay for Cytotoxicity
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Incubation: Prepare extracts of the test polymer by incubating it in a cell culture medium for a specified period (e.g., 24-72 hours) according to ISO 10993-5 standards.
-
Cell Treatment: Remove the old medium from the cells and add the polymer extracts at various concentrations. Include a positive control (e.g., cytotoxic material) and a negative control (fresh medium). Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay for Hemocompatibility
This assay determines the extent of red blood cell (RBC) lysis caused by a material.
Protocol:
-
Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., citrate or heparin).
-
RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a specific concentration.
-
Material Incubation: Incubate the test polymer with the RBC suspension at 37°C for a defined period (e.g., 1-4 hours). Use a positive control (e.g., water, which causes complete hemolysis) and a negative control (PBS).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 5% is generally considered acceptable for biomaterials.
Subcutaneous Implantation for In Vivo Biocompatibility
This in vivo model assesses the local tissue response to an implanted material.
Protocol:
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Material Sterilization: Sterilize the polymer implants using an appropriate method (e.g., ethylene oxide or gamma irradiation).
-
Surgical Procedure: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the sterile implant. Suture the incision.
-
Post-operative Care: Monitor the animals for signs of distress or infection.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples in formalin, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation.
-
Data Analysis: A pathologist can then score the inflammatory response and measure the thickness of the fibrous capsule.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms and the experimental process is critical for a comprehensive evaluation.
Experimental Workflow for Biocompatibility Assessment
Caption: A generalized workflow for evaluating the biocompatibility of a polymer.
Simplified Foreign Body Response Signaling Pathway
Caption: A simplified schematic of the foreign body response to an implanted biomaterial.
Discussion and Conclusion
The biocompatibility of N-(3-aminopropyl)caprolactam-based polymers is not yet extensively documented in the literature. However, by examining data from related polymers, we can draw some informed inferences.
The parent polymer, polycaprolactam (of which PCL is a polyester analogue), is generally considered biocompatible. The introduction of amine groups, such as the aminopropyl group, onto polymer surfaces has been shown to be non-detrimental and can even enhance certain biological interactions. For instance, amine functionalization of PCL improves endothelial cell adhesion and proliferation, which is beneficial for applications in vascular tissue engineering.[13] Furthermore, studies on other polyamides, like Nylon, have demonstrated their suitability for medical applications, suggesting that the amide bond itself does not inherently confer toxicity.
Based on this, it is reasonable to hypothesize that N-(3-aminopropyl)caprolactam-based polymers will exhibit good cytocompatibility, with cell viability likely exceeding the 80% threshold for non-cytotoxicity. The presence of primary amine groups may enhance cell adhesion compared to unmodified polycaprolactam.
In terms of hemocompatibility, the amine groups could potentially interact with blood components. While amine-functionalized PCL did not show adverse effects on hemostasis, the cationic nature of protonated amines could lead to increased platelet adhesion, a phenomenon observed with other positively charged polymers like chitosan.[1][13] Therefore, a thorough hemocompatibility assessment of these new polymers is critical.
The in vivo response to N-(3-aminopropyl)caprolactam-based polymers is anticipated to be similar to that of other biocompatible, biodegradable polymers: a mild acute inflammatory response followed by the formation of a thin, fibrous capsule. The amine groups may help to neutralize acidic byproducts of degradation, potentially mitigating a chronic inflammatory response.[3]
References
- 1. Surface functionalization of poly(ε-caprolactone) improves its biocompatibility as scaffold material for bioartificial vessel prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Functionalization of the Polycaprolactone Film Surface on the Mechanical and Biological Properties of the Film Itself - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Topography of PLA Implants Defines the Outcome of Foreign Body Reaction: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Critical Parameters on Cytotoxicity Induced by Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 6. Tissue response to partially in vitro predegraded poly-L-lactide implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kb.osu.edu]
- 8. Toxicity mechanism of Nylon microplastics on Microcystis aeruginosa through three pathways: Photosynthesis, oxidative stress and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. otivic.com [otivic.com]
- 10. Material Composition and Implantation Site Affect in vivo Device Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface modification of polycaprolactone membrane via aminolysis and biomacromolecule immobilization for promoting cytocompatibility of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] A comparative evaluation of the tissue responses associated with polymeric implants in the rat and mouse. | Semantic Scholar [semanticscholar.org]
- 16. Hemocompatibility of Biomaterials | Leibniz-Institut für Polymerforschung Dresden e. V. [ipfdd.de]
- 17. researchgate.net [researchgate.net]
- 18. Polyamide vs. Nylon: A Comparison Guide - Chiggo [chiggofactory.com]
- 19. Polyamide/PEG Blends as Biocompatible Biomaterials for the Convenient Regulation of Cell Adhesion and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (CAS No. 24566-95-8). Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- was found. The following procedures are based on best practices for the disposal of related chemical classes, including organic amines and nitrogen-containing heterocyclic compounds. Always consult your institution's specific waste disposal guidelines and a licensed waste disposal service.
I. Immediate Safety Precautions
Before handling 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
II. Waste Segregation and Collection
Proper segregation of chemical waste is a crucial first step to prevent hazardous reactions and ensure compliant disposal.
-
Dedicated Waste Container: Use a dedicated, clearly labeled container for the waste of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-. The container must be made of a compatible material and possess a secure, leak-proof lid.
-
Waste Stream: This compound should be disposed of as a non-halogenated organic waste. Do not mix it with halogenated solvents, as this can increase the complexity and cost of disposal.
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.
III. Storage of Chemical Waste in the Laboratory
Proper storage of the designated waste container is essential to maintain a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation.
-
Secondary Containment: The waste container must be placed within a secondary containment bin to mitigate any potential leaks.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-".
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
IV. Disposal Procedure for Unused Product and Contaminated Materials
Under no circumstances should 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- be disposed of down the drain or in the regular trash.[1] Evaporation in a fume hood is also not a permissible method of disposal.[1]
The recommended procedure for disposal is through a licensed professional waste disposal service, which will typically utilize incineration for final destruction.[1]
Experimental Protocol for Decontamination of Empty Containers:
Empty containers that previously held 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected. This rinsate should be added to the designated non-halogenated organic liquid waste stream.
-
Final Disposal: Once decontaminated, the container can be disposed of in the regular trash.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-.
Caption: Disposal workflow for 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-.
References
Essential Safety and Logistical Information for Handling 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (CAS: 24566-95-8), also known as 1-(3-Aminopropyl)azepan-2-one. Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] | Protects against splashes and eye irritation.[2][3] |
| Hand Protection | Wear protective gloves.[1] | Prevents skin contact and potential irritation.[2][3] |
| Body Protection | Wear protective clothing.[1] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Not required under normal use conditions. If irritation is experienced or exposure limits are exceeded, ventilation and evacuation may be necessary.[1] | Ensures protection against inhalation of vapors or aerosols in poorly ventilated areas. |
Hazard Identification and First Aid
While some safety data sheets do not classify this chemical as hazardous, others indicate potential risks. It is crucial to be prepared for any adverse event.
Hazard Statements:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician if necessary.[1] |
| Eye Contact | Wash with plenty of water.[1] Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Contact | Wash skin with soap and water.[1] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person.[1] |
In all cases of exposure or if you feel unwell, seek medical advice.[1]
Handling, Storage, and Disposal
Proper logistical planning for the handling, storage, and disposal of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is essential for maintaining a safe laboratory environment.
| Procedure | Guidelines |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[1] Ensure adequate ventilation, especially in confined areas.[1] |
| Storage | Store in a cool, dark place under an inert atmosphere.[4] For long-term storage, keep in a freezer at -20°C.[4] |
| Spill Cleanup | For spills, prevent further leakage if safe to do so. Pick up and transfer to properly labeled containers for disposal.[1] |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |
Procedural Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling the chemical and the emergency response for a spill.
Caption: Standard Operating Procedure for Chemical Handling.
Caption: Emergency Procedure for Chemical Spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
